molecular formula C7H18O12P2 B10814798 Fructose 2,6-biphosphate sodium salt

Fructose 2,6-biphosphate sodium salt

Cat. No.: B10814798
M. Wt: 356.16 g/mol
InChI Key: LTKAGLRICCFMET-QAYODLCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fructose 2,6-biphosphate sodium salt (C6H13NaO12P2) is a high-purity, stable salt form of the key regulatory metabolite Fructose-2,6-bisphosphate (F2,6BP) . This compound is an essential tool for life science research, enabling the study of cellular energy metabolism and stress responses. F2,6BP is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), the primary rate-limiting enzyme of glycolysis . By activating PFK-1, this reagent stimulates glycolytic flux, increasing the breakdown of glucose for energy production . Concurrently, it inhibits fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenesis pathway, making it a critical regulator for partitioning carbon between glycolysis and gluconeogenesis . In plant research, Fructose 2,6-biphosphate plays a vital role in carbon partitioning during photosynthesis, coordinating the synthesis of sucrose with the rate of CO2 fixation . Studies in rice (Oryza sativa L.) have shown that the enzyme responsible for its metabolism is differentially expressed during salt stress, suggesting an important function in plant adaptation to saline environments . Its levels influence the sucrose-to-starch ratio, which is a key factor in a plant's metabolic response to osmotic stress . In cancer metabolism research, the bifunctional enzymes that synthesize F2,6BP, such as PFKFB4, are often overexpressed . The synthesis of F2,6BP by these enzymes promotes a glycolytic phenotype in many cancer cell lines, supporting their survival and growth, particularly under hypoxic conditions . This makes F2,6BP a molecule of interest for understanding tumor metabolism. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H18O12P2

Molecular Weight

356.16 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate;methane

InChI

InChI=1S/C6H14O12P2.CH4/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);1H4/t3-,4-,5+,6+;/m1./s1

InChI Key

LTKAGLRICCFMET-QAYODLCCSA-N

Isomeric SMILES

C.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C.C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Fructose 2,6-Bisphosphate in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fructose 2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1) , the gatekeeper of glycolysis.[1] In non-proliferating tissues, F2,6BP levels are tightly regulated to maintain homeostasis. However, in oncogenesis, this regulation is hijacked. Cancer cells constitutively overexpress PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), an isoenzyme with a dominant kinase activity. This results in supraphysiological levels of F2,6BP, which locks PFK-1 in an active state, overriding the inhibitory signals of high ATP. This mechanism is a primary driver of the Warburg Effect , fueling rapid proliferation and providing carbon backbones for biosynthesis.

This guide details the biochemical mechanisms, validates extraction protocols (critical due to acid lability), and evaluates the therapeutic landscape of PFKFB3 inhibitors, including PFK-158 and the novel KAN0438757 .

Part 1: Mechanistic Foundation

The Metabolic Switch: PFK-1 Regulation

Under normal physiological conditions, PFK-1 is allosterically inhibited by high levels of ATP and citrate, preventing unnecessary glucose consumption when energy is abundant.

  • The Override: F2,6BP binds to PFK-1 and induces a conformational change that increases the enzyme's affinity for its substrate (Fructose-6-Phosphate) and drastically reduces its affinity for the allosteric inhibitors (ATP/Citrate).

  • Result: Glycolysis proceeds at maximum velocity regardless of cellular energy status (ATP levels), a hallmark of malignant metabolism.

The Regulators: PFKFB Isoenzymes

Cellular F2,6BP levels are controlled by bifunctional enzymes called PFKFBs, which possess both kinase (synthesis) and phosphatase (hydrolysis) domains.[1][2]

IsoenzymeKinase:Phosphatase RatioPrimary TissueCancer Relevance
PFKFB1 ~1:1Liver, MuscleLow
PFKFB2 ~1:1HeartInducible (Hypoxia)
PFKFB3 740:1 Fetal, Brain, TumorsCritical Driver. High kinase activity drives F2,6BP accumulation.
PFKFB4 ~4:1TestisContext-dependent; supports survival in some gliomas.
Pathway Visualization

The following diagram illustrates the regulatory loop where PFKFB3 drives the feed-forward activation of glycolysis.

G cluster_0 Warburg Effect Mechanism Glucose Glucose F6P Fructose-6-Phosphate (F6P) Glucose->F6P F16BP Fructose-1,6-Bisphosphate (F1,6BP) F6P->F16BP Catalyzed by PFK-1 F26BP Fructose-2,6-Bisphosphate (F2,6BP) F6P->F26BP PFKFB3 Kinase Domain Glycolysis Flux Glycolysis Flux F16BP->Glycolysis Flux F26BP->F6P Phosphatase Domain (Weak) PFK1 PFK-1 (Rate Limiting) F26BP->PFK1 Allosteric ACTIVATION (Overrides ATP) PFKFB3 PFKFB3 (High Kinase Activity) ATP_Inhibit ATP / Citrate (Inhibitors) ATP_Inhibit->PFK1 Inhibition

Caption: PFKFB3 acts as a metabolic valve. By converting a fraction of F6P to F2,6BP, it forces PFK-1 to remain active even under high ATP conditions, sustaining glycolytic flux.

Part 2: Experimental Protocols (Self-Validating Systems)

The Stability Paradox: Extraction Protocol

Critical Warning: Fructose 2,6-bisphosphate is extremely acid-labile . Standard metabolomics extraction protocols using perchloric acid (PCA) or trichloroacetic acid (TCA) will hydrolyze F2,6BP into F6P and inorganic phosphate, yielding false negatives.

Validated Extraction Workflow:

  • Cell Lysis: Rapidly lyse cells in 50 mM NaOH (Alkaline extraction).

  • Heat Step: Heat at 80°C for 5 minutes.

    • Purpose: Destroys endogenous enzymes (PFK-1, PFKFB3) that would otherwise alter metabolite levels. F2,6BP is stable in hot alkali.

  • Neutralization: Cool and neutralize with acetic acid/HEPES buffer to pH 7-8.

  • Centrifugation: Remove precipitated proteins. Supernatant is ready for assay.

Quantification: The Van Schaftingen Bioassay

While LC-MS/MS is possible, the Potato Tuber PPi-PFK Activation Assay remains the gold standard for specificity and sensitivity (detection limit < 1 pmol).

  • Principle: Potato tuber pyrophosphate-dependent phosphofructokinase (PPi-PFK) is virtually inactive without F2,6BP. Its activity is linearly proportional to F2,6BP concentration in the nanomolar range.

  • Reaction: F6P + PPi

    
     F1,6BP + Pi
    
  • Readout: Coupled enzyme system consuming NADH (measured at 340 nm).

    • F1,6BP

      
       DHAP + GAP (Aldolase)
      
    • DHAP + NADH

      
       Glycerol-3-P + NAD+ (G3P Dehydrogenase)
      
Protocol Logic Diagram

Protocol cluster_extraction Extraction Phase Sample Cell Pellet / Tissue Acid Acid Extraction (PCA/TCA) Sample->Acid Alkali Alkaline Extraction (NaOH + 80°C) Sample->Alkali Result_Acid F2,6BP Hydrolyzed (FALSE NEGATIVE) Acid->Result_Acid Result_Alkali F2,6BP Preserved (STABLE) Alkali->Result_Alkali Assay PPi-PFK Bioassay (Potato Tuber Enzyme) Result_Alkali->Assay Readout NADH Oxidation (OD 340nm) Assay->Readout

Caption: Decision tree for F2,6BP extraction. Acidic conditions must be avoided to prevent hydrolysis of the 2-phosphate group.

Part 3: Therapeutic Targeting & Drug Development[3]

Targeting PFKFB3 offers a therapeutic window because normal tissues (except brain) have low basal PFKFB3 activity, relying instead on PFKFB1/2.

Inhibitor Landscape[3]
CompoundClassMechanismStatus/Notes
3PO Small MoleculeCompetitive inhibitor of F6P binding.Preclinical. Prototype. Poor solubility and low potency (IC50 ~23 µM).
PFK-158 Small MoleculeDerivative of 3PO. Improved lipophilicity.Phase I (Completed/Stalled). Showed safety in solid tumors (NCT02044861).[3] Efficacy limited as monotherapy; potential in combos.
KAN0438757 Novel InhibitorPotent, selective PFKFB3 inhibitor.[4][3][5][6]Preclinical/Translational. High potency (IC50 ~0.19 µM).[6] Key Finding: Also inhibits DNA repair (Homologous Recombination), radiosensitizing cancer cells.[4]
AZ PFKFB3 AstraZeneca Comp.Highly selective kinase inhibitor.Preclinical. Demonstrated that PFKFB3 inhibition alone may not induce apoptosis without glucose starvation.
Clinical Challenges
  • Plasticity: Tumors may upregulate PFKFB4 or switch to oxidative phosphorylation (OXPHOS) upon PFKFB3 inhibition.

  • Brain Toxicity: Since PFKFB3 is expressed in the brain (astrocytes), blood-brain barrier penetrance must be carefully managed to avoid neurotoxicity.

References

  • Van Schaftingen, E., et al. (1982). "A kinetic study of pyrophosphate: fructose-6-phosphate phosphotransferase from potato tubers. Application to a microassay of fructose 2,6-bisphosphate." European Journal of Biochemistry.[7][8]

  • Chesney, J., et al. (2016).[3] "PFK-158 is a first-in-human inhibitor of PFKFB3 that selectively suppresses glucose metabolism of cancer cells."[3] AACR Proceedings.

  • Gustafsson, N.M.S., et al. (2018). "Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination."[4][6] Nature Communications.[6]

  • De Oliveira, T., et al. (2021). "Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells." Cancers. [6]

  • Atsumi, T., et al. (2002). "High expression of inducible 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (iPFK-2; PFKFB3) in human cancers." Cancer Research.[3]

Sources

The Confluence of Glycolysis and Malignancy: An In-depth Guide to Fructose 2,6-bisphosphate's Role in the Warburg Effect

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

A hallmark of cancer cells is their profound metabolic reprogramming, most notably the Warburg effect, characterized by a heightened rate of glycolysis even in the presence of ample oxygen.[1][2] This guide delves into the pivotal role of a key allosteric regulator, Fructose 2,6-bisphosphate (F2,6BP), in driving this glycolytic phenotype. We will explore the intricate molecular mechanisms governing F2,6BP synthesis and degradation, the upstream signaling pathways that dictate its levels in the tumor microenvironment, and the profound implications for cancer cell proliferation and survival. Furthermore, this document provides detailed experimental protocols for investigating the F2,6BP axis and discusses the therapeutic promise of targeting this pathway in oncology.

Introduction: The Warburg Effect and the Centrality of Glycolysis

In the 1920s, Otto Warburg observed that tumor tissues metabolize glucose at a significantly higher rate than normal tissues, converting it predominantly to lactate, even under aerobic conditions.[3][4] This phenomenon, termed the "Warburg effect" or aerobic glycolysis, provides a distinct advantage to cancer cells. Beyond the inefficient but rapid production of ATP, the elevated glycolytic flux shunts metabolic intermediates into various biosynthetic pathways essential for rapid cell proliferation, including the synthesis of nucleotides, lipids, and amino acids.[2][5]

At the heart of glycolytic regulation lies the enzyme Phosphofructokinase-1 (PFK-1) , which catalyzes the committed step of glycolysis: the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[6][7] PFK-1 is subject to complex allosteric regulation. While ATP, a product of glycolysis, acts as an inhibitor, a potent activator, Fructose 2,6-bisphosphate (F2,6BP) , can override this inhibition and powerfully stimulate PFK-1 activity.[6][8][9] In many cancer cells, the intracellular concentration of F2,6BP is significantly elevated, providing a key mechanistic link to the observed increase in glycolytic flux.[10][11]

The Gatekeeper of Glycolysis: Synthesis and Degradation of Fructose 2,6-bisphosphate

The intracellular levels of F2,6BP are tightly controlled by a family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB) .[12][13] These enzymes possess two distinct catalytic domains: a kinase domain that synthesizes F2,6BP from fructose-6-phosphate and a bisphosphatase domain that degrades it.[13][14]

Four PFKFB isoenzymes (PFKFB1-4) have been identified, each with distinct tissue distribution and kinetic properties.[12][15] Of particular importance in the context of cancer is PFKFB3 . This isoenzyme exhibits a significantly higher kinase-to-bisphosphatase activity ratio, leading to a net increase in F2,6BP production.[12][16][17] Unsurprisingly, PFKFB3 is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis.[15][18][19]

PFKFB3_Action F6P Fructose-6-Phosphate PFKFB3 PFKFB3 F6P->PFKFB3 PFK1 PFK-1 F6P->PFK1 F26BP Fructose 2,6-Bisphosphate F26BP->PFKFB3 Substrate F26BP->PFK1 Allosteric Activation PFKFB3->F6P PFKFB3->F26BP Kinase Activity F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis

Figure 1: PFKFB3's dual role in F2,6BP metabolism and PFK-1 activation.

Upstream Regulation: Signaling Pathways Converging on PFKFB3

The expression and activity of PFKFB3 are not constitutive but are instead tightly regulated by a complex network of signaling pathways frequently dysregulated in cancer. This intricate regulation ensures that glycolytic flux is coupled to the proliferative and survival demands of the tumor cell.

Key regulatory inputs include:

  • Hypoxia-Inducible Factor-1 (HIF-1): The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[3] In response, cancer cells activate the transcription factor HIF-1, which upregulates the expression of numerous genes involved in the adaptation to hypoxia, including PFKFB3.[20][21][22] This provides a direct link between the hypoxic tumor microenvironment and the enhancement of glycolysis. The PFKFB3 gene promoter contains functional HIF-1 binding sites, making it a direct transcriptional target of HIF-1.[22][23]

  • PI3K/Akt/mTOR Pathway: This central signaling cascade, often hyperactivated in cancer due to mutations in genes like PIK3CA and PTEN, plays a crucial role in promoting cell growth, proliferation, and survival.[24][25] The PI3K/Akt pathway can increase PFKFB3 expression and activity, thereby coupling growth factor signaling to metabolic reprogramming.[15][26][27]

  • AMP-Activated Protein Kinase (AMPK): Functioning as a cellular energy sensor, AMPK is activated under conditions of low ATP. While AMPK activation generally promotes catabolic pathways to restore energy balance, its interplay with PFKFB3 is complex and context-dependent, sometimes contributing to the maintenance of glycolytic flux.[25][28]

  • Oncogenes and Tumor Suppressors: The activity of PFKFB3 is also influenced by various oncogenes and tumor suppressors. For instance, the oncogene Ras and the tumor suppressor p53 can modulate PFKFB3 expression and, consequently, glycolytic rates.[18]

PFKFB3_Regulation cluster_stimuli Stimuli cluster_pathways Signaling Pathways Hypoxia Hypoxia HIF1 HIF-1α Hypoxia->HIF1 GrowthFactors Growth Factors PI3K_Akt PI3K/Akt/mTOR GrowthFactors->PI3K_Akt Stress Cellular Stress p38_MK2 p38/MK2 Stress->p38_MK2 PFKFB3_gene PFKFB3 Gene Transcription HIF1->PFKFB3_gene Transcriptional Activation PI3K_Akt->PFKFB3_gene Transcriptional Activation p38_MK2->PFKFB3_gene Transcriptional Activation PFKFB3_protein PFKFB3 Protein p38_MK2->PFKFB3_protein Phosphorylation (Activation) PFKFB3_gene->PFKFB3_protein Translation F26BP ↑ Fructose 2,6-Bisphosphate PFKFB3_protein->F26BP Glycolysis ↑ Glycolysis (Warburg Effect) F26BP->Glycolysis Experimental_Workflow cluster_Expression Expression Analysis cluster_Metabolomics Metabolite & Flux Analysis cluster_Functional Functional Validation Hypothesis Hypothesis: Elevated F2,6BP drives the Warburg effect in a specific cancer type qRT_PCR qRT-PCR for PFKFB3 mRNA Hypothesis->qRT_PCR Western_Blot Western Blot for PFKFB3 Protein Hypothesis->Western_Blot F26BP_Assay Quantification of F2,6BP levels Hypothesis->F26BP_Assay Seahorse_Assay Seahorse XF Glycolysis Stress Test Hypothesis->Seahorse_Assay PFKFB3_KO Genetic Knockdown/Out of PFKFB3 (siRNA/CRISPR) qRT_PCR->PFKFB3_KO Western_Blot->PFKFB3_KO F26BP_Assay->PFKFB3_KO Seahorse_Assay->PFKFB3_KO Proliferation_Assay Cell Proliferation & Viability Assays PFKFB3_KO->Proliferation_Assay PFKFB3_Inhibitor Pharmacological Inhibition of PFKFB3 PFKFB3_Inhibitor->Proliferation_Assay In_Vivo In Vivo Tumor Growth Studies Proliferation_Assay->In_Vivo

Figure 3: A comprehensive workflow for investigating the F2,6BP axis in cancer.

Therapeutic Targeting of the F2,6BP Pathway

The critical role of PFKFB3 in sustaining the high glycolytic rate of cancer cells makes it an attractive target for therapeutic intervention. [18][19][29]By inhibiting PFKFB3, it is possible to reduce F2,6BP levels, thereby dampening glycolytic flux and depriving cancer cells of the energy and biosynthetic precursors required for their rapid growth. [12][30][31] Several small molecule inhibitors of PFKFB3 have been developed and are currently under investigation. [29][31][32]These inhibitors have shown promise in preclinical studies, demonstrating the ability to suppress tumor growth in various cancer models. [30][33]

Inhibitor Mechanism of Action Effects on Cancer Cells Reference
3PO Potent inhibitor of PFKFB3 Reduces glucose uptake, F2,6BP, and ATP levels; attenuates tumor cell activity. [32]
PFK15 Selective PFKFB3 inhibitor In clinical trials for advanced solid tumors. [32]
PFK-158 Selective PFKFB3 inhibitor In clinical trials; increases infiltrating CD8+ and CD4+ T cells in melanoma models. [32]

| KAN0438757 | Selective PFKFB3 inhibitor | Induces radiosensitization in transformed cells. | [33]|

This table summarizes a selection of PFKFB3 inhibitors and their reported effects.

The therapeutic strategy of targeting PFKFB3 is not without its challenges. The ubiquitous expression of PFKFB3 raises concerns about potential on-target toxicities in normal tissues. However, the metabolic plasticity of normal cells, which can often switch to alternative fuel sources, may provide a therapeutic window. Furthermore, combining PFKFB3 inhibitors with other anti-cancer agents, such as those targeting oncogenic signaling pathways or DNA repair mechanisms, may lead to synergistic effects and overcome potential resistance. [30][33]

Conclusion

Fructose 2,6-bisphosphate stands as a central regulator of the Warburg effect, a metabolic hallmark of cancer. Its synthesis, predominantly driven by the PFKFB3 isoenzyme, is tightly controlled by key oncogenic signaling pathways and the tumor microenvironment. A thorough understanding of this axis, facilitated by the experimental approaches outlined in this guide, is paramount for both basic cancer research and the development of novel therapeutic strategies. Targeting PFKFB3 holds significant promise as a means to disrupt the metabolic engine of cancer cells, and ongoing research will undoubtedly continue to illuminate the therapeutic potential of this approach.

References

  • bioRxiv. (2021, April 14). Fructose Metabolism Contributes to the Warburg effect. [Link]

  • ResearchGate. (2020, July 1). Fructose contributes to the Warburg effect for cancer growth. [Link]

Sources

The Allosteric Pas de Deux: A Technical Guide to the Interaction of Fructose 2,6-Bisphosphate and Fructose-1,6-Bisphosphatase

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between fructose 2,6-bisphosphate (F2,6BP) and fructose-1,6-bisphosphatase (FBPase-1) lies at the heart of central carbon metabolism, dictating the flux between glycolysis and gluconeogenesis. This technical guide provides a comprehensive exploration of this critical allosteric interaction, from its molecular underpinnings to its profound physiological and pathological implications. We delve into the mechanistic details of F2,6BP-mediated inhibition of FBPase-1, the synergistic interplay with other allosteric effectors, and the structural basis for this regulation. Furthermore, this guide offers a practical toolkit for researchers, presenting detailed experimental protocols for studying this interaction, including enzyme kinetics, biophysical characterization, and cellular analysis. Finally, we examine the therapeutic landscape, highlighting the potential of targeting the F2,6BP-FBPase-1 axis for the development of novel treatments for metabolic diseases and cancer.

Introduction: The Gatekeeper of Glucose Homeostasis

Fructose-1,6-bisphosphatase (FBPase-1; EC 3.1.3.11) is a key regulatory enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1] This seemingly simple reaction is a critical control point in maintaining glucose homeostasis. Its activity is tightly regulated by a symphony of allosteric effectors, the most potent of which is fructose 2,6-bisphosphate (F2,6BP).[2] F2,6BP is a powerful allosteric inhibitor of FBPase-1 and, conversely, a potent activator of phosphofructokinase-1 (PFK-1), the enzyme catalyzing the opposing reaction in glycolysis.[3] This reciprocal regulation ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle, thereby preventing wasteful ATP hydrolysis.

The levels of F2,6BP are themselves exquisitely controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which synthesizes and degrades F2,6BP in response to hormonal signals such as insulin and glucagon.[4] This elegant regulatory network, with the F2,6BP-FBPase-1 interaction at its core, allows for rapid and sensitive adjustments in glucose metabolism in response to the cell's energetic and nutrient status. Dysregulation of this intricate balance is a hallmark of several pathological conditions, including type 2 diabetes and cancer, making the F2,6BP-FBPase-1 interaction a compelling target for therapeutic intervention.[4][5]

The Molecular Mechanism of Inhibition: An Allosteric Embrace

Fructose 2,6-bisphosphate is a potent allosteric inhibitor of FBPase-1, with a reported Ki in the sub-micromolar range.[2] The inhibition is competitive in nature, meaning that F2,6BP binds to the same active site as the substrate, fructose-1,6-bisphosphate, and sterically hinders its access.[6] However, the story is more nuanced than simple competitive inhibition. The binding of F2,6BP induces a significant conformational change in the FBPase-1 tetramer, transitioning it from the active 'R' (relaxed) state to the inactive 'T' (tense) state.[7]

This allosteric transition is central to the potent inhibitory effect of F2,6BP. The binding of F2,6BP to the active site of one subunit triggers a cascade of conformational changes that are transmitted across the subunit interfaces, ultimately leading to a less active enzymatic state for the entire tetramer.[6]

Synergistic Inhibition with AMP

The inhibitory effect of F2,6BP is further amplified by the presence of another key allosteric inhibitor of FBPase-1: adenosine monophosphate (AMP). AMP binds to a distinct allosteric site, separate from the active site.[6] The binding of both F2,6BP and AMP results in a synergistic inhibition that is far greater than the additive effect of either inhibitor alone.[8] F2,6BP binding significantly reduces the concentration of AMP required to achieve a given level of inhibition.[6] This synergistic relationship provides a highly sensitive mechanism for the cell to respond to its energy status, as both low energy (high AMP) and high glycolytic flux (high F2,6BP) signals converge to potently suppress gluconeogenesis.

The structural basis for this synergism lies in the communication between the AMP allosteric site and the active site. The binding of AMP promotes a conformational change that stabilizes the T-state, thereby increasing the affinity of the active site for the inhibitor F2,6BP.[8]

Structural Insights into the Allosteric Regulation

X-ray crystallography has provided invaluable insights into the structural basis of FBPase-1 regulation by F2,6BP and AMP. The enzyme is a homotetramer, with each subunit containing an active site and an AMP allosteric site.[7]

The binding of F2,6BP to the active site involves interactions with several key amino acid residues. Site-directed mutagenesis studies have identified residues such as Tyr113 as being crucial for F2,6BP binding and the subsequent allosteric transition.[9]

The AMP allosteric site is located at the interface between subunits. The binding of AMP induces a significant quaternary structural change, with a rotation of the upper and lower dimers relative to each other.[7] This rotation alters the conformation of the active site, leading to reduced catalytic activity.

FBPase_Regulation cluster_FBPase Fructose-1,6-Bisphosphatase (FBPase-1) Active_Site Active Site F6P Fructose-6-Phosphate (Product) Active_Site->F6P Catalyzes Allosteric_Site AMP Allosteric Site F16BP Fructose-1,6-Bisphosphate (Substrate) F16BP->Active_Site Binds F26BP Fructose 2,6-Bisphosphate (Inhibitor) F26BP->Active_Site Competitively Inhibits AMP AMP (Inhibitor) F26BP->AMP Synergistic Inhibition AMP->Allosteric_Site Allosterically Inhibits

Figure 1: Allosteric regulation of FBPase-1.

Experimental Protocols for Studying the F2,6BP-FBPase-1 Interaction

A robust understanding of the F2,6BP-FBPase-1 interaction requires a multi-faceted experimental approach. This section provides detailed methodologies for key experiments.

FBPase-1 Activity Assay

Principle: The activity of FBPase-1 is determined by measuring the rate of fructose-6-phosphate (F6P) or inorganic phosphate (Pi) production from the substrate fructose-1,6-bisphosphate (F1,6BP). A common method is a coupled enzyme assay where the product F6P is converted to 6-phosphogluconate by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.5 mM EDTA, 0.2 mM NADP+, 1 unit/mL phosphoglucose isomerase, and 1 unit/mL glucose-6-phosphate dehydrogenase.

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of purified FBPase-1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of F2,6BP and AMP in water.

  • Assay Procedure: a. To a 96-well microplate, add the reaction mixture. b. Add varying concentrations of F2,6BP and/or AMP to the wells. c. Add a fixed amount of FBPase-1 to initiate the reaction. d. Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH production) from the linear portion of the absorbance versus time plot. Determine the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Quantification of Intracellular Fructose 2,6-Bisphosphate

Principle: The cellular concentration of F2,6BP can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or by an enzymatic assay based on its ability to activate PFK-1.

HPLC-MS Protocol:

  • Cellular Extraction: Harvest cells and rapidly quench metabolism by adding ice-cold methanol. Extract metabolites using a suitable solvent system (e.g., methanol/water).

  • Chromatographic Separation: Separate F2,6BP from other cellular metabolites using an anion-exchange or reverse-phase HPLC column.

  • Mass Spectrometric Detection: Detect and quantify F2,6BP using a mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

  • Quantification: Use a standard curve generated with known concentrations of F2,6BP to quantify its amount in the samples.

Biophysical Characterization of the Interaction

Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (F2,6BP) to a macromolecule (FBPase-1). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation: Dialyze purified FBPase-1 and F2,6BP in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: a. Load the FBPase-1 solution into the sample cell of the ITC instrument. b. Load the F2,6BP solution into the injection syringe. c. Perform a series of injections of F2,6BP into the FBPase-1 solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.

Data Presentation: A Quantitative Look at Inhibition

The following table summarizes key quantitative data regarding the inhibition of FBPase-1.

Parameter Value Conditions Reference
Ki for F2,6BP ~0.5 µMRat liver FBPase-1, pH 7.5[2]
IC₅₀ for F2,6BP Varies (µM range)Dependent on substrate and AMP concentration[10]
IC₅₀ for AMP Varies (µM range)Dependent on F2,6BP concentration[6]
Synergism F2,6BP and AMPPotentiate each other's inhibitory effects[8]

FBPase-1 as a Therapeutic Target: Opportunities and Challenges

The central role of FBPase-1 in glucose metabolism has made it an attractive target for the development of drugs to treat type 2 diabetes and cancer.[4][5]

Drug Discovery and Development

High-Throughput Screening (HTS): HTS assays are employed to screen large compound libraries for FBPase-1 inhibitors.[10] These assays are typically based on the coupled enzyme assay described in Section 4.1, adapted for a high-throughput format.

Virtual Screening: Computational methods, such as virtual screening, are used to identify potential FBPase-1 inhibitors from in silico compound libraries.[11] This approach can significantly accelerate the initial stages of drug discovery.

Case Study: CS-917 (Pradefovir)

CS-917 is a prodrug of an AMP mimetic that acts as an allosteric inhibitor of FBPase-1. It was developed for the treatment of type 2 diabetes and showed promising results in preclinical and early clinical studies by effectively lowering blood glucose levels.[5]

Challenges and Future Directions

Despite the promise of FBPase-1 inhibitors, challenges remain. These include achieving isoform selectivity to avoid off-target effects and ensuring a favorable pharmacokinetic and safety profile.[12] Future research will likely focus on the development of novel allosteric inhibitors that target sites other than the AMP binding site, potentially offering improved selectivity and efficacy.

Conclusion

The intricate allosteric regulation of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate is a cornerstone of metabolic control. A thorough understanding of this interaction, from its molecular mechanisms to its physiological consequences, is paramount for researchers in metabolism, drug discovery, and related fields. The experimental approaches and insights provided in this technical guide offer a solid foundation for further exploration of this fascinating and therapeutically relevant molecular switch. As our knowledge deepens, so too will our ability to manipulate this critical regulatory node for the betterment of human health.

References

  • van Poelje, P. D., Dang, Q., & Erion, M. D. (2007). Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes. Current opinion in drug discovery & development, 10(4), 430–437.
  • Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. PMC.
  • What are FBP1 inhibitors and how do they work? (2024, June 25).
  • Discovery of FBPase inhibitor with improved activity and good druggability. (2024, December 11). BioWorld.
  • FBPase | Inhibitors. MedchemExpress.com.
  • The allosteric site of human liver fructose-1,6-bisphosphatase. Analysis of six AMP site mutants based on the crystal structure. (1994, November 4). PubMed.
  • Fructose 1,6-bisphosphatase: getting the message across. (2019, March 6). PMC.
  • A library of novel allosteric inhibitors against Fructose 1,6-bisphosph
  • Comprehensive Review and Perspective on Fructose 1,6-Bisphosphatase Inhibitors for the Management of Type 2 Diabetes Mellitus. (2025, September 17).
  • Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosph
  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. PMC.
  • Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes. (2020, October 1). PubMed.
  • Fructose-1,6-bisphosphatase-1 Inhibitor (CAS 883973-99-7). Cayman Chemical.
  • Crystal Structures of Human Muscle Fructose-1,6-Bisphosphatase: Novel Quaternary States, Enhanced AMP Affinity, and Allosteric Signal Transmission P
  • Structure of E69Q mutant of human muscle fructose-1,6-bisphosphatase. (2025, August 7).
  • High-throughput assays for promiscuous inhibitors. (2005, August 1). PubMed.
  • Crystal Structures of Human Muscle Fructose-1,6-Bisphosphatase: Novel Quaternary States, Enhanced AMP Affinity, and Allosteric Signal Transmission P
  • Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosph
  • Isothermal titr
  • Isothermal Titration Calorimetry for Quantification of Protein-Carbohydr
  • Fructose 1 6 bisphosphatase – Knowledge and References. Taylor & Francis.
  • In silico screening of a novel scaffold for fructose-1,6-bisphos
  • Purification, kinetic studies, and homology model of Escherichia coli fructose-1,6-bisphosph
  • In solution Assays: Isothermal Titr
  • Assessing Coupled Protein Folding and Binding Through Temperature-Dependent Isothermal Titr
  • Fructose 1,6-bisphosph
  • Molecular and Biochemical Characterization of a Distinct Type of Fructose-1,6-Bisphosphatase
  • Isothermal titration calorimetry results for 5 (a) and 2 (b).
  • (PDF) Fructose 1,6-bisphosphatase: Getting the message across.
  • FBP2 - Fructose-1,6-bisphosphatase isozyme 2 - Homo sapiens (Human). UniProt.

Sources

Physiological Significance of Fructose 2,6-Bisphosphate Sodium Salt in Hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hepatic Metabolic Rheostat

Fructose 2,6-bisphosphate (F2,6BP) is the most potent allosteric regulator of glycolysis and gluconeogenesis in the liver. Unlike its structural isomer fructose 1,6-bisphosphate, F2,6BP is not a metabolic intermediate consumed in the glycolytic pathway; rather, it functions exclusively as a signaling molecule—a "metabolic rheostat."

In hepatocytes, F2,6BP dictates the direction of carbon flux.[1] High levels lock the cell into a glycolytic state (fed state), while low levels trigger gluconeogenesis (fasted state). For researchers using Fructose 2,6-bisphosphate sodium salt as an exogenous reagent, understanding its physiological behavior is critical for modeling hepatic glucose output (HGO) and developing therapeutics for Type 2 Diabetes (T2D) and metabolic syndrome.

Molecular Mechanism of Action

The physiological significance of F2,6BP lies in its reciprocal regulation of two opposing enzymes: Phosphofructokinase-1 (PFK-1) and Fructose-1,6-bisphosphatase (FBPase-1) .

2.1 Activation of PFK-1 (Glycolysis)

PFK-1 catalyzes the committed step of glycolysis: the phosphorylation of Fructose-6-phosphate (F6P) to Fructose-1,6-bisphosphate (F1,6BP).[2][3]

  • Allosteric Effect: F2,6BP binds to a specific allosteric site on PFK-1, distinct from the catalytic site.[4]

  • Kinetic Impact: It increases the affinity of PFK-1 for F6P (lowering the

    
    ) and, crucially, relieves the allosteric inhibition imposed by high concentrations of ATP.
    
  • Magnitude: In the absence of F2,6BP, physiological levels of ATP almost completely inhibit hepatic PFK-1. Micromolar concentrations of F2,6BP restore activity, shifting the kinetic curve from sigmoidal to hyperbolic.

2.2 Inhibition of FBPase-1 (Gluconeogenesis)

FBPase-1 catalyzes the reverse reaction (F1,6BP


 F6P).[4]
  • Mechanism: F2,6BP acts as a potent competitive inhibitor of FBPase-1.

  • Synergy: Its inhibition is synergistic with AMP.[5] This ensures that when energy is low (high AMP) or glucose is abundant (high F2,6BP), gluconeogenesis is strictly suppressed to prevent futile cycling.

Table 1: Kinetic Modulation by F2,6BP in Hepatocytes

EnzymeMetabolic PathwayEffect of F2,6BPKinetic Outcome
PFK-1 GlycolysisPotent Activator

for F6P; Reverses ATP inhibition
FBPase-1 GluconeogenesisPotent Inhibitor

for F1,6BP; Synergistic with AMP
Physiological Regulation: The PFK-2/FBPase-2 Switch

The cellular concentration of F2,6BP is controlled by a bifunctional enzyme: 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) .[3][6][7] The liver isoform (PFKFB1) is unique in its phosphorylation response.

3.1 The Glucagon Response (Fasting)
  • Signal: Low blood glucose triggers Glucagon release.

  • Cascade: Glucagon binds GPCR

    
     cAMP 
    
    
    
    Protein Kinase A (PKA).
  • Phosphorylation: PKA phosphorylates Serine-32 of the PFK-2/FBPase-2 enzyme.[8]

  • Switch: Phosphorylation inhibits the Kinase domain (PFK-2) and activates the Bisphosphatase domain (FBPase-2).

  • Result: F2,6BP is degraded. PFK-1 activity drops.[9] Gluconeogenesis is activated.[10]

3.2 The Insulin Response (Fed)
  • Signal: High blood glucose triggers Insulin release.

  • Cascade: Insulin signaling activates protein phosphatases (PP2A).

  • Dephosphorylation: Removal of the phosphate group from Serine-32.

  • Switch: Restores Kinase activity (PFK-2) and inhibits Bisphosphatase activity.

  • Result: F2,6BP is synthesized. PFK-1 is activated.[4][11][12][13][14] Glycolysis proceeds.[4][9][10][14][15]

MetabolicSwitch Glucagon Glucagon (Fasting) PKA PKA Activated Glucagon->PKA cAMP Increase Insulin Insulin (Fed) PP2A PP2A Activated Insulin->PP2A Signaling Cascade Bifunctional PFK-2/FBPase-2 (Liver Isoform) PKA->Bifunctional Phosphorylates Ser-32 (Activates Phosphatase Domain) PP2A->Bifunctional Dephosphorylates Ser-32 (Activates Kinase Domain) F26BP Fructose 2,6-bisphosphate Bifunctional->F26BP Regulates Level PFK1 PFK-1 (Glycolysis) F26BP->PFK1 Activates FBPase1 FBPase-1 (Gluconeogenesis) F26BP->FBPase1 Inhibits

Figure 1: The hormonal regulation of F2,6BP levels in hepatocytes via the bifunctional enzyme PFK-2/FBPase-2.[10][16]

Experimental Methodologies

When studying F2,6BP, standard metabolite extraction protocols (like perchloric acid precipitation) fail because F2,6BP is extremely acid-labile . It hydrolyzes to F6P and Pi in acidic conditions. The Van Schaftingen alkaline extraction is the required standard.

Protocol 1: Extraction of F2,6BP from Hepatocytes
  • Objective: Isolate F2,6BP without hydrolysis for quantification.

  • Reagents: 50 mM NaOH, Acetic Acid, HEPES buffer.

  • Cell Termination: Rapidly stop metabolism. For monolayer hepatocytes, aspirate medium and immediately add 50 mM NaOH (approx. 200 µL per well of 6-well plate).

  • Homogenization: Scrape cells in NaOH and transfer to microfuge tubes.

  • Heat Step (Critical): Incubate at 80°C for 5–10 minutes .

    • Why? This destroys enzymes (preventing metabolic cycling) and degrades glucose-1,6-bisphosphate and Fructose-1,6-bisphosphate (which are alkali-labile), leaving F2,6BP intact (alkali-stable).

  • Neutralization: Cool on ice. Add a neutralization mixture (e.g., acetic acid/HEPES) to bring pH to ~7.0–7.5.

  • Clarification: Centrifuge at 10,000 x g for 5 min to remove debris. Supernatant is ready for assay.

Protocol 2: PFK-1 Activation Assay (Quantification)
  • Objective: Quantify F2,6BP levels by measuring its ability to activate Potato PFK-1 (pyrophosphate-dependent) or mammalian PFK-1.

  • Detection: Coupling PFK-1 activity to NADH oxidation.

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.1), 100 mM KCl, 5 mM MgCl2.

    • Substrates: 1 mM ATP, 2 mM Fructose-6-phosphate.

    • Coupling Enzymes: Aldolase, Triosephosphate Isomerase (TPI), Glycerol-3-phosphate dehydrogenase (G3PDH).

    • Cofactor: 0.15 mM NADH.

  • Baseline: Monitor Absorbance at 340 nm. A slow decrease represents background NADH oxidation.

  • Activation: Add the neutralized hepatocyte extract (containing unknown F2,6BP).

  • Measurement: The rate of NADH oxidation (

    
    ) is proportional to PFK-1 activity, which is linearly dependent on F2,6BP concentration in the nanomolar range.
    
  • Standard Curve: Run parallel samples with known concentrations of Fructose 2,6-bisphosphate sodium salt .

AssayWorkflow Sample Hepatocyte Sample NaOH 50mM NaOH (Lysis) Sample->NaOH Heat 80°C / 10 min (Destroys F1,6BP) NaOH->Heat Stabilizes F2,6BP Neutral Neutralize (pH 7.4) Heat->Neutral Assay PFK-1 Activation Assay Neutral->Assay Add Extract Readout NADH Oxidation (340 nm) Assay->Readout Kinetic Rate

Figure 2: Workflow for the alkaline extraction and enzymatic quantification of F2,6BP.

Therapeutic Implications & Drug Discovery[17]

Targeting the F2,6BP axis is a high-value strategy for treating hyperglycemia in Type 2 Diabetes.[17]

  • The Problem: In T2D, hepatic insulin resistance prevents the dephosphorylation of PFK-2/FBPase-2. The enzyme remains in the "FBPase-2" (glucagon-mimicking) state.

  • Consequence: F2,6BP levels remain chronically low

    
     PFK-1 is inactive 
    
    
    
    Gluconeogenesis is uninhibited
    
    
    Excessive Hepatic Glucose Output .
  • Therapeutic Strategy:

    • Direct Activators: Small molecules that mimic F2,6BP to activate PFK-1 directly (bypassing the signaling defect).

    • Kinase Activators: Compounds that allosterically activate the kinase domain of PFK-2.

    • FBPase-1 Inhibitors: Drugs that mimic the inhibitory effect of F2,6BP on FBPase-1 (e.g., AMP mimetics).

Note on Reagent Usage: When using Fructose 2,6-bisphosphate sodium salt in screening assays, ensure the buffer does not contain high concentrations of lithium or heavy metals, which can precipitate the phosphate groups or interfere with magnesium binding required for PFK-1 activity.

References
  • Van Schaftingen, E., Hue, L., & Hers, H. G. (1980).[5] Fructose 2,6-bisphosphate, the probable structure of the glucose- and glucagon-sensitive stimulator of phosphofructokinase.[4][5][7] Biochemical Journal, 192(3), 897–901.[5]

  • Pilkis, S. J., & Granner, D. K. (1992). Molecular physiology of the regulation of hepatic gluconeogenesis and glycolysis. Annual Review of Physiology, 54, 885-909.

  • Rider, M. H., et al. (2004). 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis.[2][7][12][13] Biochemical Journal, 381(Pt 3), 561–579.

  • Lange, A. J., et al. (2001). PFK-2/FBPase-2: maker and breaker of the essential biofactor fructose-2,6-bisphosphate.[3][6][8][13][16] Trends in Biochemical Sciences, 26(1), 30-35.[2][18]

  • Wu, C., et al. (2001). Increasing fructose 2,6-bisphosphate overcomes hepatic insulin resistance of type 2 diabetes.[17] American Journal of Physiology-Endocrinology and Metabolism, 281(5), E1022-E1028.

Sources

Methodological & Application

Enzyme kinetics assay protocol using Fructose 2,6-biphosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Analysis of Glycolytic Regulation: Enzyme Assays Featuring Fructose 2,6-bisphosphate

Abstract

Fructose 2,6-bisphosphate (F2,6BP) is a pivotal allosteric effector that is not a glycolytic intermediate itself but masterfully controls the flux of glucose metabolism. It functions as a potent activator of 6-phosphofructo-1-kinase (PFK-1), the committed step of glycolysis, and as a formidable inhibitor of fructose-1,6-bisphosphatase-1 (FBPase-1), a key control point in gluconeogenesis.[1][2] This reciprocal regulation ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle, allowing for efficient management of cellular energy and carbon stores.[3] This guide provides detailed, field-proven protocols for characterizing the kinetics of PFK-1 activation and FBPase-1 inhibition by F2,6BP sodium salt, designed for researchers in metabolic studies and drug development.

The Principle of Reciprocal Regulation

At the core of glucose homeostasis is the balance between glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis). F2,6BP acts as the fulcrum for this balance. Its concentration is controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[2][4] When cellular energy is low or glucose is abundant, F2,6BP levels rise, stimulating PFK-1 to drive glycolysis forward.[5][6] Conversely, under fasting conditions, F2,6BP levels fall, relieving its inhibition of FBPase-1 and allowing gluconeogenesis to proceed.[7][8] Understanding the kinetic interplay between F2,6BP and these enzymes is crucial for dissecting metabolic control and identifying therapeutic targets for diseases like diabetes and cancer.[9][10][11]

F6P Fructose 6-Phosphate PFK1 PFK-1 F6P->PFK1 Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis F16BP Fructose 1,6-Bisphosphate PFK1->F16BP ATP→ADP FBPase1 FBPase-1 F16BP->FBPase1 Glycolysis Glycolysis F16BP->Glycolysis FBPase1->F6P H₂O→Pi F26BP Fructose 2,6-Bisphosphate F26BP->PFK1 Activates F26BP->FBPase1 Inhibits

Figure 1: Reciprocal regulation of glycolysis and gluconeogenesis by Fructose 2,6-bisphosphate.

Protocol I: Characterizing PFK-1 Activation by Fructose 2,6-bisphosphate

This assay quantifies the potentiation of PFK-1 activity by F2,6BP. The production of fructose-1,6-bisphosphate is measured using a continuous spectrophotometric rate determination with a coupled enzyme system.[9][12]

Principle of the Coupled Assay

The activity of PFK-1 is determined by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. This is achieved by coupling the PFK-1 reaction to a series of subsequent enzymatic reactions that consume its product.

sub Fructose 6-P + ATP pfk1 PFK-1 sub->pfk1 prod1 Fructose 1,6-BP + ADP pfk1->prod1 aldo Aldolase prod1->aldo prod2 DHAP + GAP aldo->prod2 tpi Triosephosphate Isomerase prod2->tpi DHAP→GAP gpdh Glycerol-3-P Dehydrogenase tpi->gpdh 2x GAP prod3 Glycerol-3-P + NAD⁺ gpdh->prod3 signal Decrease in Absorbance at 340 nm gpdh->signal nadh NADH + H⁺ nadh->gpdh

Figure 2: Workflow for the coupled PFK-1 enzyme assay.

Materials and Reagents
ReagentStock ConcentrationStoragePurpose
HEPES Buffer 1 M, pH 7.44°CAssay Buffer
KCl 2 MRoom TempSalt for ionic strength
MgCl₂ 1 MRoom TempDivalent cation cofactor
DTT 1 M-20°CReducing agent
ATP 100 mM-20°CPFK-1 Substrate
NADH 10 mM-20°C (light protected)Reporter molecule
Fructose 6-Phosphate (F6P) 100 mM-20°CPFK-1 Substrate
Fructose 2,6-bisphosphate 1 mM-20°CAllosteric Activator
Aldolase ~1000 U/mL-20°CCoupling Enzyme
Triosephosphate Isomerase (TPI) ~10,000 U/mL-20°CCoupling Enzyme
Glycerol-3-P Dehydrogenase (GDH) ~2000 U/mL-20°CCoupling Enzyme
PFK-1 Enzyme Varies-80°CEnzyme of Interest
Step-by-Step Protocol

Causality: This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. All reagents should be kept on ice during preparation. The concentrations below are final concentrations in the well.

  • Prepare Master Mix: For each set of conditions, prepare a master mix containing the buffer and coupling reagents. This ensures consistency across replicate wells.

    • 50 mM HEPES, pH 7.4

    • 100 mM KCl

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.2 mM NADH

    • 1 U/mL Aldolase

    • 5 U/mL TPI

    • 1 U/mL GDH

  • Prepare Substrate & Activator Plates:

    • Create a dilution series of the substrate, Fructose 6-Phosphate (F6P), to determine Km. A typical range is 0.05 mM to 5 mM.

    • For each F6P concentration, prepare wells with and without a fixed, activating concentration of Fructose 2,6-bisphosphate (e.g., 1 µM).

    • To determine the activation constant (Ka), vary the concentration of F2,6BP (e.g., 0 to 5 µM) while keeping F6P and ATP at fixed, subsaturating concentrations.

  • Initiate the Reaction:

    • Add the Master Mix, F6P, and F2,6BP solutions to the wells.

    • Add a fixed, non-inhibitory concentration of ATP (e.g., 1 mM).[13]

    • Allow the plate to equilibrate to the desired temperature (e.g., 37°C) for 5 minutes in a plate reader.

    • Initiate the reaction by adding a small volume of appropriately diluted PFK-1 enzyme.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

    • Include necessary controls: no PFK-1 enzyme (background NADH oxidation) and no F6P (substrate necessity).

Data Analysis: Activation
  • Calculate Initial Velocity (v₀): Determine the linear rate of decrease in absorbance (ΔAbs/min) from the initial phase of the reaction. Convert this rate to µmol/min/mg using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot Michaelis-Menten Curves: Plot initial velocity (v₀) versus F6P concentration for reactions with and without F2,6BP.

  • Determine Kinetic Parameters: Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km for each condition.[14][15] The presence of the activator F2,6BP is expected to significantly decrease the Km for F6P and may increase Vmax.[5][13]

Protocol II: Characterizing FBPase-1 Inhibition by Fructose 2,6-bisphosphate

This assay quantifies the inhibition of FBPase-1 by F2,6BP. The protocol uses a coupled enzyme system that measures the formation of the product, Fructose 6-Phosphate.[16]

Principle of the Coupled Assay

The FBPase-1 reaction product, Fructose 6-Phosphate (F6P), is converted to Glucose 6-Phosphate (G6P) by phosphoglucose isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the increase in absorbance at 340 nm.

Materials and Reagents
ReagentStock ConcentrationStoragePurpose
HEPES Buffer 1 M, pH 7.54°CAssay Buffer
MgCl₂ 1 MRoom TempDivalent cation cofactor
EDTA 0.5 MRoom TempChelator
NADP⁺ 10 mM-20°CReporter molecule
Fructose 1,6-bisphosphate (F1,6BP) 100 mM-20°CFBPase-1 Substrate
Fructose 2,6-bisphosphate 1 mM-20°CAllosteric Inhibitor
Phosphoglucose Isomerase (PGI) ~1000 U/mL-20°CCoupling Enzyme
Glucose-6-P Dehydrogenase (G6PDH) ~500 U/mL-20°CCoupling Enzyme
FBPase-1 Enzyme Varies-80°CEnzyme of Interest
Step-by-Step Protocol
  • Prepare Master Mix:

    • 50 mM HEPES, pH 7.5

    • 2 mM MgCl₂

    • 0.1 mM EDTA

    • 0.2 mM NADP⁺

    • 1 U/mL PGI

    • 1 U/mL G6PDH

  • Prepare Substrate & Inhibitor Plates:

    • Prepare a dilution series of the substrate, Fructose 1,6-bisphosphate (F1,6BP), to determine Km. A typical range is 1 µM to 100 µM.

    • For each substrate concentration, prepare multiple sets of wells, each with a different fixed concentration of the inhibitor, Fructose 2,6-bisphosphate (e.g., 0 µM, 0.5 µM, 1 µM, 2.5 µM).[17]

  • Initiate the Reaction:

    • Add the Master Mix, F1,6BP, and F2,6BP solutions to the wells.

    • Equilibrate the plate to 37°C for 5 minutes.

    • Start the reaction by adding the FBPase-1 enzyme.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.

    • Include controls: no FBPase-1 enzyme and no F1,6BP.

Data Analysis: Inhibition
  • Calculate Initial Velocity (v₀): Determine the linear rate of increase in absorbance (ΔAbs/min) and convert to µmol/min/mg using the molar absorptivity of NADPH (6220 M⁻¹cm⁻¹).

  • Determine Inhibition Mechanism: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]).[18][19]

    • A series of lines that intersect on the y-axis indicates competitive inhibition .[17]

    • A series of lines that are parallel indicates uncompetitive inhibition .

    • A series of lines that intersect to the left of the y-axis indicates mixed/non-competitive inhibition . F2,6BP is known to act synergistically with another allosteric inhibitor, AMP.[7][20]

  • Calculate Inhibition Constant (Ki): The Ki can be determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.[21]

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Low Activity Inactive enzyme or missing reagent.Verify enzyme activity with a positive control. Check preparation of all reagents, especially ATP/NADP⁺ and substrates.
High Background Rate Contaminating enzymes in sample or reagents.Run a "no enzyme" control. If the background is high, consider further purification of the enzyme or using higher-grade reagents. For PFK-1, ensure no ADP contamination in ATP stock.
Non-linear Reaction Rate Substrate depletion; enzyme instability; inhibitor/activator degradation.Use a lower enzyme concentration or monitor for a shorter time. Ensure DTT is included for PFK-1 stability. Prepare F2,6BP fresh if degradation is suspected.
Inconsistent Replicates Pipetting errors; temperature fluctuations.Use a master mix approach to minimize pipetting variability. Ensure the plate reader has stable temperature control.

Conclusion

The kinetic assays detailed here provide a robust framework for investigating the regulatory effects of Fructose 2,6-bisphosphate on the key enzymes of glycolysis and gluconeogenesis. Accurate characterization of these interactions is fundamental to advancing our understanding of metabolic control in both health and disease, paving the way for novel therapeutic strategies.

References

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
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  • Okar, D. A., Manzano, A., Navarro-Sabate, A., Riera, L., Bartrons, R., & Lange, A. J. (2001). Roles for fructose-2,6-bisphosphate in the control of fuel metabolism: beyond its allosteric effects on glycolytic and gluconeogenic enzymes. Journal of Biological Chemistry, 276(33), 30407-30410. [Link]

  • Pilkis, S. J., El-Maghrabi, M. R., Pilkis, J., & Claus, T. H. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. The Journal of biological chemistry, 256(8), 3619–3622. [Link]

  • Pilkis, S. J., & Granner, D. K. (1990). Fructose-2,6-Bisphosphate in Control of Hepatic Gluconeogenesis: From Metabolites to Molecular Genetics. Diabetes Care, 13(6), 582-599. [Link]

  • Hue, L., & Rider, M. H. (1987). Role of fructose 2,6-bisphosphate in the control of glycolysis in mammalian tissues. The Biochemical journal, 245(2), 313–324. [Link]

  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 2861–2863. [Link]

  • Webb, B. A., Forouhar, F., Szu, F. E., Seetharaman, J., Tong, L., & Barber, D. L. (2015). The glycolytic enzyme phosphofructokinase-1 assembles into filaments. The Journal of cell biology, 209(6), 849–859. [Link]

  • Ntim, S. A., & Sligar, S. G. (2012). Capillary Electrophoresis-Based Assay of Phosphofructokinase-1. Analytical chemistry, 84(11), 5033–5038. [Link]

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  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

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  • Brophy, P. M., & Barrett, J. (2012). The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta. Experimental parasitology, 131(2), 191–194. [Link]

  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate. Proceedings of the National Academy of Sciences, 78(5), 2861-2863. [Link]

  • Slideshare. (n.d.). Regulation of glycolysis and gluconeogenesis. [Link]

  • Chesney, J. (2010). Enzyme kinetics : 6-phosphofructo-2-kinase/2,6-bisphosphatase. University of Louisville ThinkIR. [Link]

  • Iancu, C. V., et al. (2007). Inhibition of Fructose-1,6-bisphosphatase by a New Class of Allosteric Effectors. Journal of Biological Chemistry, 282(38), 28149-28157. [Link]

  • Ivy Tutoring. (2023, August 3). Step 1 - Fructose 2,6 Bisphosphate activates PFK-1 [Video]. YouTube. [Link]

  • Tornheim, K. (1985). Activation of muscle phosphofructokinase by fructose 2,6-bisphosphate and fructose 1,6-bisphosphate is differently affected by other regulatory metabolites. The Journal of biological chemistry, 260(13), 7985–7989. [Link]

  • Ninja Nerd. (2019, February 9). Regulation of PFK-1/Glycolysis Via PFK-2 Activity [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Fructose 1,6-bisphosphatase. [Link]

  • MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]

  • Kaushik, S., Singh, S. P., & Sharma, S. (2012). Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite. Enzyme research, 2012, 607149. [Link]

  • Gutfreund, H. (1995). Kinetics for the Life Sciences: Receptors, Transmitters and Catalysts. Cambridge University Press.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • National Centre for Biotechnology Education. (2016). Exploring enzyme kinetics. [Link]

  • Tan, J., et al. (2024). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration. Scientific Reports, 14(1), 21192. [Link]

  • Taylor & Francis. (n.d.). Fructose 2 6 bisphosphatase – Knowledge and References. [Link]

  • Santer, R., & Kilimann, M. W. (2019). Fructose-1,6-Bisphosphatase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]

  • Darroch, R., & A unatt, G. J. (1979). 6-Phosphate Dehydrogenase, Phosphoglucose Isomerase, Hexokinase and Fumarase. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 63(4), 543-549. [Link]

  • Express Medical. (2018, October 12). Express Video of the Week: Regulation by Fructose-2,6-biphosphate [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Fructose 1 6 bisphosphatase – Knowledge and References. [Link]

  • Reactome. (n.d.). PFKFKB dimer dephosphorylates fructose 2,6-bisphosphate. [Link]

Sources

Application Notes and Protocols for Fructose 2,6-Bisphosphate Sodium Salt in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaging in cell-free metabolic engineering and protein synthesis.

Introduction: Harnessing a Key Metabolic Regulator in a Cell-Free Environment

Cell-free systems offer unparalleled control and flexibility for prototyping and optimizing biological pathways, free from the constraints of cellular viability.[1][2] A critical aspect of engineering these systems, particularly those reliant on glycolysis for energy and precursor supply, is the precise control of metabolic flux. Fructose 2,6-bisphosphate (Fru-2,6-P2) is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key rate-limiting enzyme in the glycolytic pathway.[][4] By modulating the activity of PFK-1, Fru-2,6-P2 effectively acts as a metabolic switch, dictating the rate of glucose breakdown.[5][6] The exogenous addition of Fructose 2,6-bisphosphate sodium salt to cell-free systems provides a direct and powerful tool to manipulate glycolytic flux, thereby optimizing outputs such as protein yield or the production of specific metabolites.

This guide provides a comprehensive overview of the role of Fru-2,6-P2 and a detailed protocol for determining its optimal concentration in your specific cell-free system.

The Central Role of Fructose 2,6-Bisphosphate in Glycolysis

In cellular systems, the concentration of Fru-2,6-P2 is tightly regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[7] This enzyme synthesizes Fru-2,6-P2 from fructose-6-phosphate and degrades it, responding to hormonal and metabolic signals.[8][9] In a cell-free environment, the endogenous regulation of Fru-2,6-P2 may be altered or absent, necessitating its exogenous addition to achieve desired metabolic states.

The primary target of Fru-2,6-P2 is PFK-1.[] PFK-1 catalyzes the committed step of glycolysis: the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[4] ATP, a substrate for this reaction, also acts as an allosteric inhibitor of PFK-1 at high concentrations.[2] Fru-2,6-P2 potently counteracts this ATP inhibition and increases the affinity of PFK-1 for its substrate, fructose-6-phosphate.[5] This activation allows for a high glycolytic flux even in the presence of inhibitory ATP levels, a common scenario in energy-rich cell-free systems.[] The addition of Fru-2,6-P2 to an in vitro assay containing human muscle extracts has been shown to increase PFK-1 activity by 20- to 57-fold.[10]

F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Further Glycolysis F16BP->Glycolysis ATP_inhibitor ATP (High Conc.) ATP_inhibitor->PFK1 Inhibits F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activates cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 1 mM Fru-2,6-P2 Stock Dilute Create Dilution Series (0 - 50 µM final) Stock->Dilute Add_F26BP Add Fru-2,6-P2 Dilutions Dilute->Add_F26BP Setup Set up Triplicate Cell-Free Reactions Setup->Add_F26BP Initiate Initiate Reaction (add DNA/substrate) Add_F26BP->Initiate Incubate Incubate Initiate->Incubate Quantify Quantify Output (e.g., Fluorescence, HPLC) Incubate->Quantify Plot Plot Output vs. [Fru-2,6-P2] Quantify->Plot Determine Determine Optimal Concentration Plot->Determine

Sources

Buffer Selection and Handling Protocols for Fructose 2,6-bisphosphate Sodium Salt: A Critical Guide for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buffer Selection and Handling Protocols for Fructose 2,6-bisphosphate Sodium Salt Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Metabolic Biochemists, and Drug Discovery Scientists

Executive Summary

Fructose 2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1) and a potent inhibitor of Fructose 1,6-bisphosphatase (FBPase-1), acting as the primary "glycolytic switch" in eukaryotic cells.[1][2]

The Critical Challenge: Unlike most glycolytic intermediates, F2,6BP is extremely acid-labile . Standard acidic extraction protocols (e.g., Perchloric Acid or TCA precipitation) used for ATP or Fructose 1,6-bisphosphate will result in the rapid, non-enzymatic hydrolysis of F2,6BP into Fructose 6-phosphate (F6P) and inorganic phosphate. Consequently, buffer selection is not merely a matter of optimization but of structural preservation.

This guide details the requisite alkaline extraction methods, assay buffers, and handling protocols to ensure data integrity in metabolic profiling and enzyme kinetics.

Chemical Properties & Stability Profile

Understanding the physical chemistry of the sodium salt (typically available as Tetrasodium or Disodium salt) is prerequisite to experimental design.

PropertySpecificationExperimental Implication
Acid Stability Extremely Labile (t1/2 < 20 min at pH 2, 25°C)NEVER use acidic precipitation. Samples must be kept at pH > 7.0 during processing.
Alkali Stability High (Stable in 0.1 M NaOH at 100°C)Allows for thermal denaturation of enzymes in alkaline buffer without analyte loss.
Solubility > 50 mg/mL in WaterSoluble in aqueous buffers; sodium salt dissociates readily.
pKa Values pKa1 ≈ 1.5, pKa2 ≈ 6.0 (Phosphate groups)Buffering capacity is low at physiological pH; requires strong external buffering (HEPES/Tris).
Metal Interaction Chelates Mg2+, Ca2+Assay buffers must contain excess Mg2+ if the coupled enzyme requires it.

Metabolic Regulation & Signaling Pathway

F2,6BP acts as a signal amplifier. It relieves ATP inhibition on PFK-1, allowing glycolysis to proceed even under high energy loads.

F26BP_Regulation F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolysis Flux F26BP Fructose-2,6-Bisphosphate (The Regulator) F6P->F26BP Synthesis (PFK-2) F16BP->F6P Gluconeogenesis F26BP->F6P Degradation (FBPase-2) PFK1 PFK-1 (Glycolysis) F26BP->PFK1 Allosteric Activation (+) FBPase1 FBPase-1 (Gluconeogenesis) F26BP->FBPase1 Allosteric Inhibition (-) PFK2 PFK-2/FBPase-2 (Bifunctional Enzyme) PFK2->F26BP Controls Level

Figure 1: The central regulatory node of F2,6BP. Note the dual regulation: activating glycolysis (PFK-1) while suppressing gluconeogenesis (FBPase-1).[1][3]

Buffer Selection Strategy

A. Extraction Buffer (The "Alkaline Lysis" Method)

To extract F2,6BP from tissues or cultured cells, you must destroy metabolic enzymes (to prevent turnover) while maintaining a high pH.

  • Recommended Buffer: 50–100 mM NaOH (or KOH).

  • Mechanism: The high pH (approx. 12–13) instantly denatures proteins. Heating at 80°C for 5–10 minutes ensures complete inactivation of PFK-2/FBPase-2. F2,6BP remains intact.

  • Contraindication: Do not use Perchloric Acid (PCA). If you are performing a dual extraction (acid for ATP, alkali for F2,6BP), split the sample immediately upon harvest.

B. Assay/Reaction Buffer

Once extracted, the sample must be neutralized for the enzymatic assay. The assay typically uses the activation of PFK-1 (from potato or pyrophosphate-dependent forms) as the readout.

  • Recommended Buffer: 50 mM HEPES or Tris-HCl.

  • pH Optima: pH 7.1 – 7.4.

  • Additives:

    • 5 mM MgCl₂: Essential cofactor for PFK activity.

    • 1 mM EGTA: To chelate calcium, which can inhibit some PFK isoforms.

    • 1–2 mM DTT: To maintain enzyme stability (cysteine residues).

Detailed Experimental Protocols

Protocol A: Cellular Extraction of F2,6BP

Reference Standard: Van Schaftingen et al. (1980/1982)

Materials:

  • Extraction Solution: 50 mM NaOH (Freshly prepared).

  • Neutralization Buffer: 1 M Acetic Acid (kept on ice) + 20 mM HEPES.

  • Cells: 1–5 x 10⁶ cells or 20–50 mg tissue.

Workflow:

  • Harvest: Rapidly wash cells with ice-cold PBS. Aspirate completely.

  • Lysis: Add 300 µL of 50 mM NaOH . Scrape cells and transfer to a microcentrifuge tube.

  • Thermal Shock: Incubate the tube at 80°C for 5–10 minutes .

    • Why? This destroys endogenous PFK-1 and PFK-2 activity. F2,6BP is stable.

  • Cool: Place on ice for 2 minutes.

  • Neutralization: Add a pre-calculated volume of 1 M Acetic Acid (approx. 15 µL per 300 µL NaOH) mixed with HEPES to bring pH to ~7.2.

    • Critical Step: Use pH paper or a micro-electrode to verify pH is between 7.0 and 7.5.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Storage: Supernatant can be stored at -80°C.

Protocol B: Enzymatic Quantification (PFK-1 Activation Assay)

This assay relies on the rate of PFK-1 activity being proportional to the concentration of F2,6BP in the low-substrate range.

Principle: F6P + ATP --(PFK-1 + F2,6BP )--> F1,6BP + ADP F1,6BP --(Aldolase)--> DHAP + GAP GAP --(TPI)--> DHAP DHAP + NADH --(G3PDH)--> Glycerol-3-P + NAD⁺ (Decrease in Absorbance at 340nm is measured)

Reagents:

  • Buffer: 50 mM HEPES (pH 7.1), 100 mM KCl, 5 mM MgCl₂.

  • Enzymes: PFK-1 (Pyrophosphate-dependent or Potato tuber PFK-1 is often preferred for high sensitivity), Aldolase, TPI, G3PDH.

  • Substrates: 2 mM Fructose-6-phosphate (F6P), 0.15 mM NADH, 1 mM ATP (or PPi if using PPi-PFK).

Steps:

  • Blank: Prepare a reaction mix without the sample.

  • Standard Curve: Prepare F2,6BP sodium salt standards (0.1 pmol to 20 pmol).

  • Reaction: Add 10–50 µL of neutralized extract to the cuvette/well.

  • Initiation: Add PFK-1 to start the reaction.

  • Measurement: Monitor A340 kinetic decrease for 10–20 minutes.

  • Calculation: Calculate the slope (ΔA/min). The rate is linearly proportional to F2,6BP concentration in the limited range.

Workflow Sample Cell/Tissue Sample Lysis Lysis: 50mM NaOH (High pH) Sample->Lysis Extract Heat Heat: 80°C, 5 min (Inactivate Enzymes) Lysis->Heat Stabilize F2,6BP Neut Neutralize: Acetic Acid/HEPES (pH -> 7.2) Heat->Neut Prep for Enzyme Assay Coupled Enzyme Assay (PFK-1 Activation) Neut->Assay Add Reagents Readout Readout: NADH Oxidation (340 nm) Assay->Readout Measure

Figure 2: The "Alkaline Lysis" workflow. Note the specific use of NaOH and Heat to preserve the analyte.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Signal Acid HydrolysisDid you use TCA or PCA? Switch to NaOH extraction immediately.
High Background Endogenous NADHThe cell extract contains NADH. Run a "Sample Blank" (Extract + NADH + Enzymes minus PFK-1) to subtract baseline oxidation.
Non-Linearity Substrate DepletionF2,6BP activates PFK-1, but does not get consumed. However, if F6P runs out, the rate drops. Ensure F6P is in excess (1-2 mM).
Precipitation Neutralization ShockAdding concentrated acid directly to the extract can cause local pH drops < 1.0. Vortex rapidly while adding acid or use a buffer/acid mix (HEPES/Acetic Acid).

References

  • Van Schaftingen, E., Hue, L., & Hers, H. G. (1980). Fructose 2,6-bisphosphate, the probable structure of the glucose- and glucagon-sensitive stimulator of phosphofructokinase.[4] Biochemical Journal, 192(3), 897–901.

  • Pilkis, S. J., et al. (1995). 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: a metabolic signaling enzyme.[5] Annual Review of Biochemistry, 64, 799-835.

  • Okar, D. A., et al. (2001). PFK-2/FBPase-2: maker and breaker of the glycolytic regulator fructose-2,6-bisphosphate. Trends in Biochemical Sciences, 26(1), 30-35.

  • Assay Genie. Phosphofructokinase (PFK) Activity Assay Protocol.

Sources

Troubleshooting & Optimization

Storage conditions to extend Fructose 2,6-biphosphate sodium salt shelf life

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fructose 2,6-bisphosphate Sodium Salt

Introduction: The Critical Role of a Master Regulator

Fructose 2,6-bisphosphate (Fru-2,6-P2) is a pivotal allosteric effector that governs the rate-limiting steps of glycolysis and gluconeogenesis.[1] It acts as a potent activator of phosphofructokinase 1 (PFK-1), the enzyme that commits glucose to the glycolytic pathway, while simultaneously inhibiting fructose 1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis.[2][3] This dual action ensures that these two opposing metabolic pathways do not operate simultaneously in a futile cycle.[3] The cellular concentration of Fru-2,6-P2 is tightly controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is in turn regulated by hormonal signals such as insulin and glucagon.[1][4]

Given its central role in metabolic regulation, the integrity and stability of Fru-2,6-P2 sodium salt as a research reagent are paramount. Inconsistent experimental results can often be traced back to improper storage, handling, or solution preparation. This guide provides a comprehensive, question-and-answer-based resource to ensure the long-term stability and efficacy of your Fru-2,6-P2 sodium salt, empowering you to achieve reliable and reproducible data.

Diagram: The Regulatory Nexus of Fructose 2,6-bisphosphate

Metabolic_Regulation cluster_glycolysis Glycolysis vs. Gluconeogenesis cluster_regulation Fru-2,6-P2 Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 PFK2_FBPase2 PFK-2 / FBPase-2 (Bifunctional Enzyme) F6P->PFK2_FBPase2 F16BP Fructose-1,6-Bisphosphate FBPase1 FBPase-1 F16BP->FBPase1 PFK1->F16BP FBPase1->F6P F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 F26BP->FBPase1 F26BP->PFK2_FBPase2

Caption: Role of Fru-2,6-P2 in regulating glycolysis and gluconeogenesis.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Storage and Handling of Solid Fructose 2,6-bisphosphate

Q1: What is the optimal storage temperature for solid Fructose 2,6-bisphosphate sodium salt?

This is a critical question, as supplier recommendations can vary. While some datasheets may suggest room temperature for short-term stability[5][6], the consensus for maximizing long-term shelf life and preventing degradation of sensitive phosphate compounds is storage at -20°C .[7] For routine use over several months, 2-8°C in a desiccated environment is also acceptable.[8]

Why the discrepancy? The stability of the solid salt is primarily threatened by moisture. At room temperature, the risk of moisture absorption increases, especially with frequent container opening. Colder temperatures slow down any potential hydrolytic degradation that might occur if the compound inadvertently absorbs water.

Summary of Recommended Storage Conditions (Solid Form)

Storage DurationTemperatureEnvironmentRationale
Long-Term (>6 months) -20°C Tightly sealed, desiccated containerMinimizes risk of chemical degradation and hydrolysis for maximum shelf life.
Short-Term (<6 months) 2-8°CTightly sealed, desiccated containerAdequate for routine use, slows potential degradation.[8]
Very Short-Term (<1 week) Room Temp.Tightly sealed, inside a desiccatorAcceptable for immediate use, but risk of moisture uptake is highest.[5][6]

Q2: My powder has become clumpy and difficult to weigh. What happened and can I still use it?

This is a classic sign of moisture absorption. Fructose 2,6-bisphosphate sodium salt is hygroscopic , meaning it readily attracts and absorbs water from the atmosphere.[9][10] When the powder clumps or becomes "caked," it indicates a breach in storage protocol.

Causality:

  • Physical Changes: Absorbed water acts as a solvent, causing the fine powder particles to dissolve slightly and stick together, forming clumps.[10]

  • Chemical Degradation: More critically, the presence of water can initiate the hydrolysis of the phosphate ester bonds, breaking down Fru-2,6-P2 into fructose-6-phosphate and inorganic phosphate.[11] This degradation will compromise your experiments.

  • Inaccurate Weighing: A significant portion of the weighed mass will be water, not the compound, leading to the preparation of stock solutions with erroneously low concentrations.[10]

Troubleshooting:

  • Minor Clumping: If the clumping is minimal, you may be able to gently break it up with a clean, dry spatula inside a glovebox or a desiccator.[10] Use this material for non-critical applications only.

  • Severe Caking/Wet Appearance: The compound is likely compromised. It is strongly recommended to discard the reagent and use a fresh, properly stored vial to ensure data integrity. Attempting to dry the product is generally not feasible in a standard lab setting.[9]

Q3: What is the correct procedure for handling and weighing the solid powder to prevent moisture absorption?

Adhering to a strict handling protocol is essential for preserving the integrity of hygroscopic reagents.[12]

Diagram: Recommended Workflow for Handling Hygroscopic Reagents

Handling_Workflow Start Start: Retrieve Reagent from -20°C Storage Equilibrate 1. Equilibrate Container to Room Temperature (in a desiccator, ~30-60 min) Start->Equilibrate Environment 2. Move to Low-Humidity Environment (Glovebox or Desiccator) Equilibrate->Environment Prevents condensation Prepare 3. Prepare Weighing Tools (Clean, Dry Spatula & Weigh Boat) Environment->Prepare Weigh 4. Work Quickly: Open, Dispense, and Weigh Prepare->Weigh Seal 5. Immediately & Tightly Seal Primary Container Weigh->Seal Minimize air exposure Dissolve 7. Proceed Immediately to Dissolution Step Weigh->Dissolve Store 6. Return Primary Container to Proper Storage (-20°C) Seal->Store End End: Stock Solution Prepared Dissolve->End

Caption: Step-by-step workflow for handling solid Fru-2,6-P2.

Protocol: Handling and Weighing Fructose 2,6-bisphosphate
  • Equilibration: Before opening, allow the sealed container to warm to room temperature inside a desiccator for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Environment: Perform all manipulations in an environment with the lowest possible humidity. An inert atmosphere glovebox is ideal.[10] If unavailable, work quickly next to a source of dry nitrogen or inside a positive pressure glove bag.

  • Preparation: Have a clean, dry spatula and weighing vessel ready on a tared analytical balance.

  • Dispensing: Open the container, quickly remove the desired amount of powder, and place it on the weighing vessel. Minimize the time the primary container is open.[9]

  • Sealing: Immediately and tightly reseal the primary container. For added protection, wrap the cap threads with parafilm.[13]

  • Storage: Promptly return the main container to its recommended storage condition (e.g., -20°C).

  • Aliquoting: For long-term use, consider aliquoting the bulk powder into smaller, single-use vials under a dry atmosphere. This practice avoids repeated opening and exposure of the main stock.[10]

Part 2: Preparation and Storage of Stock Solutions

Q4: What is the best solvent and recommended concentration for preparing a stock solution?

Fructose 2,6-bisphosphate sodium salt is soluble in aqueous buffers. High-purity, nuclease-free water or a buffered solution like PBS (pH 7.2) are common choices.[5] A typical stock solution concentration is 1-10 mM. Preparing a more concentrated stock allows for smaller volumes to be added to experimental assays, minimizing any potential effects of the solvent.

Q5: How should I store my aqueous stock solution to ensure its stability?

Aqueous solutions are far more susceptible to degradation than the solid-state compound. Fru-2,6-P2 is known to be acid-labile , meaning it will rapidly hydrolyze and degrade at low pH.[11][14]

Protocol: Stock Solution Preparation and Storage

  • Solvent Preparation: Use a high-purity aqueous buffer, ensuring the final pH is neutral to slightly alkaline (pH 7.0 - 8.0). Do not use acidic buffers.

  • Dissolution: Add the weighed powder to the appropriate volume of solvent. Mix gently by inversion or vortexing until fully dissolved. Avoid vigorous shaking that could introduce oxygen.

  • Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. This is the most critical step to preserve stability, as it prevents multiple freeze-thaw cycles which can damage the molecule.

  • Storage: Immediately flash-freeze the aliquots and store them at -20°C or, for maximum stability, at -80°C .

  • Shelf Life: When stored properly in single-use aliquots at -20°C or below, the solution can be stable for several months. However, once an aliquot is thawed, it should be used promptly and any remainder discarded. Do not refreeze.

Q6: My experiment is giving inconsistent results over time. Could my stock solution be the problem?

Yes, this is a very likely cause. Inconsistent results often point to reagent degradation.

Troubleshooting Checklist for Inconsistent Results:

  • Check Storage: Was the stock solution stored in single-use aliquots at -20°C or -80°C?

  • Avoid Freeze-Thaw: Have the aliquots been subjected to multiple freeze-thaw cycles? If so, prepare a fresh stock.

  • Verify pH: Was the solution prepared in a buffer with a pH between 7.0 and 8.0? Accidental use of an acidic buffer will destroy the compound.[11]

  • Rule out Contamination: Use a fresh aliquot for each experiment to rule out contamination of a previously used tube.

  • Enzyme Integrity: The stability of the enzymes used in your assay (e.g., PFK-1) is also critical. Ensure your enzymes are active and have been stored correctly, as their sensitivity can diminish over time.[15]

By adhering to these stringent storage and handling protocols, researchers can significantly extend the shelf life of Fructose 2,6-bisphosphate sodium salt and ensure the scientific integrity of their metabolic studies.

References

  • CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • Wikipedia. Fructose 2,6-bisphosphate. Available at: [Link]

  • Frontiers in Oncology. (2018). Fructose 2,6-Bisphosphate in Cancer Cell Metabolism. Available at: [Link]

  • Kruger, N. J., & Beevers, H. (1984). Synthesis and Degradation of Fructose 2,6-Bisphosphate in Endosperm of Castor Bean Seedlings. Plant Physiology. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • CHEMICAL POINT. D-Fructose 2,6-bisphosphate tetrasodium salt Product Information. Available at: [Link]

  • ResearchGate. Synthesis and degradation of fructose-2,6-bisphosphate... Available at: [Link]

  • eKonomics. Storing Polyphosphates. Available at: [Link]

  • ResearchGate. (2024). Long‐term stability of phosphate sorbed on an allophanic Andosol and a synthesized allophane. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • Taylor & Francis. Fructose 2 6 bisphosphatase – Knowledge and References. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Van Schaftingen, E., & Hers, H. G. (1981). Fructose 2,6-bisphosphate, the probable structure of the glucose- and glucagon-sensitive stimulator of phosphofructokinase. DIAL@UCLouvain. Available at: [Link]

  • Bartrons, R., et al. (1983). The role of fructose 2,6-bisphosphate in the long-term control of phosphofructokinase in rat liver. PubMed. Available at: [Link]

  • Popova, T. N., & Bychkova, E. A. (1993). Determination of the concentration of fructose-2,6-bisphosphate using phosphofructokinase. Voprosy Meditsinskoi Khimii. Available at: [Link]

  • ResearchGate. (2026). Fructose 2,6-bisphosphate. A new activator of phosphofructokinase. Available at: [Link]

  • MDPI. (2025). Long-Term Combined Organic and Inorganic Fertilization Alters Soil Phosphorus Fractions and Peanut Uptake. Available at: [Link]

  • Hers, H. G., & Van Schaftingen, E. (1982). Fructose 2,6-bisphosphate 2 years after its discovery. PMC - NIH. Available at: [Link]

  • Chemsrc. (2025). Fructose 2,6-biphosphate sodium salt | CAS#:84364-89-6. Available at: [Link]

  • ResearchGate. (2022). (PDF) Long-term changes in organic and inorganic phosphorus compounds as affected by long-term synthetic fertilisers and pig manure in arable soils. Available at: [Link]

  • Chegg.com. (2020). Solved: High concentrations of fructose-2,6-bisphopshate.... Available at: [Link]

  • USMLE-Rx. (2018). Express Video of the Week: Regulation by Fructose-2,6-biphosphate. YouTube. Available at: [Link]

  • American Physiological Society. (2000). Overexpression of fructose 2,6-bisphosphatase decreases glycolysis and delays cell cycle progression. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Mimura, T., & Fujii, M. (2024). Phosphate environment and phosphate uptake studies: past and future. PMC - NIH. Available at: [Link]

  • Vaia. Explain how fructose-2,6-bisphosphate can play a role in more than one metabolic pathway. Available at: [Link]

  • Scott, P., et al. (1995). The Effect of Elevated Concentrations of Fructose 2,6-Bisphosphate on Carbon Metabolism during Deacidification in the Crassulacean Acid Metabolism Plant Kalanchöe daigremontiana. Plant Physiology. Available at: [Link]

Sources

Technical Support Center: Fructose 2,6-bisphosphate (Fru-2,6-P2) Assay

[1][2]

Status: Operational Ticket Focus: Variability in Enzymatic Determination of Fru-2,6-P2 Assigned Specialist: Senior Application Scientist, Metabolic Profiling Unit[1]

Introduction: The "Ghost" in the Glycolytic Machine

Fructose 2,6-bisphosphate (Fru-2,6-P2) is not a metabolic intermediate; it is a pure signaling molecule.[1] Because it exists in picomole quantities—often 1000-fold lower than Fructose 1,6-bisphosphate—standard metabolic assays fail to detect it reliably.[1]

The "Gold Standard" for detection is not direct measurement, but a kinetic activation assay using Pyrophosphate-dependent Phosphofructokinase (PPi-PFK) purified from potato tubers.[1] This enzyme has an absolute allosteric requirement for Fru-2,6-P2 to function.[1]

The Core Problem: Users often treat this as a standard endpoint ELISA. It is not. It is a rate-activation assay where the slope of the reaction determines the concentration.[1] Variability almost always stems from three sources: improper acid extraction, thermal degradation during neutralization, or "blank creep" in the coupling system.

The Extraction Protocol (The #1 Source of Failure)

Issue: "My technical replicates have high CVs (>15%), and my spike recovery is low."

Diagnosis: You likely used a neutral lysis buffer or failed to quench metabolic enzymes immediately.

  • Scientific Reality: Fru-2,6-P2 is acid-stable but alkali-labile .[1] This is the exact opposite of Fru-1,6-P2. If you extract in standard PBS or Tris (pH 7.4), endogenous phosphatases will destroy your target in seconds.

Validated Acid-Extraction Workflow

Use this protocol to stabilize the metabolite.

StepActionCritical Technical Note
1. Lysis Homogenize tissue/cells in 0.1 M NaOH (Alkaline Extraction) OR Acid ?STOP. For Fru-2,6-P2, you must use ACID . (Note: If measuring Fru-1,6-P2, you would use alkali).[1][2] Correct Buffer: 50 mM NaOH is for protein; 0.1 M HCl or HClO₄ is for Fru-2,6-P2.
2.[1] Heat Heat at 80°C for 5-10 min.Destroys endogenous enzymes (PFK-2/FBPase-2) immediately.[1] Fru-2,6-P2 survives acid heat; proteins do not.[1]
3. Cool Cool on ice.Prevents hydrolysis during neutralization.
4. Neutralize Add neutralizing buffer (e.g., Tris-Acetate + NaOH) to pH 7.0 - 7.[1]5.DANGER ZONE: Do not overshoot pH > 8.0. Fru-2,6-P2 degrades rapidly in alkali.
5.[1] Spin Centrifuge >12,000 x g.[3]Remove precipitated proteins. Use supernatant.

The Assay Mechanism & Visualization

To troubleshoot, you must visualize the coupled enzyme system. We use the PPi-PFK method because mammalian PFK-1 is inhibited by ATP, making it too noisy for crude extracts.[1]

Diagram 1: The PPi-PFK Coupled Assay System

This diagram illustrates the signal generation pathway.[1] Breakage at any arrow leads to signal loss.

GF6PFructose-6-PPPiPFKPotato PPi-PFK(Enzyme)F6P->PPiPFKPPiPyrophosphate (PPi)PPi->PPiPFKFru26Fru-2,6-P2(Analyte)Fru26->PPiPFKAllostericActivationF16PFru-1,6-P2PPiPFK->F16PRate LimitingAldolaseAldolaseG3PG3P + DHAPAldolase->G3PTPITPIG3PDHG3PDHTPI->G3PDHNADNAD+(Low Abs)G3PDH->NADSignal(Decrease A340)F16P->AldolaseG3P->TPINADHNADH(High Abs)NADH->G3PDH

Caption: The Potato PPi-PFK coupled enzyme cascade. Fru-2,6-P2 acts as the "key" to start the engine (PPi-PFK).[1] Signal is measured by the oxidation rate of NADH.

Troubleshooting the Kinetic Assay

Issue: "My blank (0 nM Fru-2,6-P2) has a steep slope."

  • Cause: Contamination of your coupling enzymes (Aldolase/G3PDH) with traces of PFK or Triose Phosphate Isomerase activity acting on endogenous substrates.

  • Fix:

    • Deplete Endogenous Glycolytics: Incubate the reaction mix (Buffer + NADH + Coupling Enzymes + Sample) without the PPi-PFK for 5-10 minutes. Let the "background" NADH oxidation plateau.

    • Start Reaction: Add the PPi-PFK last to start the specific reaction.[1]

Issue: "The standard curve is not linear."

  • Scientific Reality: It shouldn't be. The activation of PPi-PFK by Fru-2,6-P2 follows sigmoidal kinetics (Hill equation), not Michaelis-Menten.[1]

  • Fix: Do not force a linear regression. Use a 4-parameter logistic (4PL) curve fit.

  • Range: The assay is sensitive between 0.5 pmol and 20 pmol. If your sample is >20 pmol, the enzyme is saturated (Vmax), and you lose quantitation.[1] Dilute the sample.

FAQs: Specific User Scenarios

Q: Can I use mammalian PFK-1 instead of Potato PPi-PFK? A: Technically yes, but I strongly advise against it. Mammalian PFK-1 is inhibited by ATP and Citrate and is less stable.[1] The Potato enzyme utilizes Pyrophosphate (PPi) as a phosphate donor, meaning ATP levels in your sample do not interfere with the kinetics. This makes the Potato enzyme method significantly more robust for crude lysates [1].

Q: My samples were stored at -20°C and now show no activity. A: Fru-2,6-P2 is relatively stable, but the matrix matters. If stored in the acidic extraction buffer, it is stable. If you neutralized it and then froze it, you risk degradation upon thawing if the pH drifts alkaline.

  • Protocol: Store as the dried acid extract or frozen acid extract. Neutralize immediately before the assay.

Q: I see high variability between technical replicates of the same lysate. A: This is a mixing issue. The reaction volume is usually small (200-300 µL).[1] The PPi-PFK is added in small volumes (e.g., 2-5 µL).[1]

  • Solution: Prepare a "Master Mix" of the PPi-PFK enzyme diluted in a stabilization buffer (containing 1% BSA and 1 mM DTT) rather than pipetting 1 µL of concentrated enzyme.

Data Interpretation & Reference Values

Tissue TypeExpected Concentration (nmol/g fresh weight)Notes
Liver (Fed) 10 - 15Levels drop drastically in fasted state (< 1).[1]
Liver (Starved) 0.5 - 1.0Requires high-sensitivity protocol.[1]
Muscle 1 - 3Lower than liver; harder to extract due to fibers.[1]
Yeast (Glucose) 2 - 5Very high flux; easy to detect.[1]
Diagram 2: The Biological Regulation (Context)

Understanding the source helps interpret the data. Insulin increases Fru-2,6-P2; Glucagon decreases it.[1][4]

RegulationInsulinInsulin(Fed State)PFK2PFK-2 Active(Dephosphorylated)Insulin->PFK2ActivatesGlucagonGlucagon(Fasted State)FBPase2FBPase-2 Active(Phosphorylated)Glucagon->FBPase2Activates (via PKA)Fru26Fru-2,6-P2PFK2->Fru26SynthesizesF6PFructose-6-PF6P->Fru26PrecursorFru26->FBPase2Degraded by

Caption: Physiological regulation.[1][4] In troubleshooting, if your "Fed" liver samples show low Fru-2,6-P2, suspect the animal model or insulin resistance, not just the assay.

References

  • Van Schaftingen, E., Lederer, B., Bartrons, R., & Hers, H. G. (1982). A kinetic study of pyrophosphate: fructose-6-phosphate phosphotransferase from potato tubers.[1][5][6][7] Application to a microassay of fructose 2,6-bisphosphate. European Journal of Biochemistry, 129(1), 191–195.[1][6]

  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate.[1] Proceedings of the National Academy of Sciences, 78(5), 2861–2863.[1] [1]

  • Rider, M. H., Bertrand, L., Vertommen, D., Michels, P. A., Rousseau, G. G., & Hue, L. (2004). 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme.[1] Biochemical Journal, 381(Pt 3), 561–579.[1]

Optimal pH range for Fructose 2,6-biphosphate sodium salt activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Fructose 2,6-bisphosphate (Fru-2,6-P₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of this critical allosteric regulator in experimental settings. Our focus is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Introduction: The Role of Fructose 2,6-bisphosphate

Fructose 2,6-bisphosphate (Fru-2,6-P₂) is not a metabolic intermediate in the direct pathway of glycolysis or gluconeogenesis, but rather a potent signaling molecule that reciprocally regulates these two opposing pathways.[1] It functions by allosterically activating 6-phosphofructo-1-kinase (PFK-1) , the enzyme catalyzing the committed step of glycolysis, and inhibiting fructose-1,6-bisphosphatase (FBPase-1) , a key control point of gluconeogenesis.[1][2][3] The cellular concentration of Fru-2,6-P₂ itself is controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) .[4] Understanding the influence of experimental conditions, particularly pH, on this intricate regulatory network is paramount for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Fructose 2,6-bisphosphate "activity"?

This is a nuanced question, as Fru-2,6-P₂ does not have intrinsic enzymatic activity. Its "activity" refers to its ability to regulate its target enzymes. Therefore, the optimal pH is the pH at which its regulatory effect is most pronounced and relevant to the physiological or experimental question being asked.

The answer depends on which enzyme you are studying:

  • For PFK-1 Activation: The optimal pH to observe potent activation by Fru-2,6-P₂ is typically in the physiological range of pH 7.0-7.4 . Below this range, PFK-1 is strongly inhibited by ATP and protons (H⁺), and while Fru-2,6-P₂ can counteract this, the enzyme's overall activity will be low.[5][6] Above pH 8.0, PFK-1 tends to lose its allosteric inhibition by ATP, making the activating effect of Fru-2,6-P₂ less dramatic.[6] Thus, a slightly acidic physiological pH is ideal to study the full regulatory power of Fru-2,6-P₂ on PFK-1.

  • For FBPase-1 Inhibition: FBPase-1 generally exhibits optimal activity around pH 7.5 .[7][8][9] The inhibitory action of Fru-2,6-P₂ is potent at this pH. Therefore, to study the inhibition of FBPase-1, a pH of approximately 7.5 is recommended.

  • For PFK-2/FBPase-2 Activity: The bifunctional enzyme that synthesizes and degrades Fru-2,6-P₂ has two domains with distinct pH preferences.

    • The PFK-2 (kinase) domain is generally assayed at a pH of ~7.3 .

    • The FBPase-2 (phosphatase) domain can be effectively assayed in a range of pH 7.0 to 8.0 .

The following diagram illustrates the central regulatory role of Fru-2,6-P₂.

Fructose_2_6_Bisphosphate_Regulation cluster_gluconeogenesis Gluconeogenesis cluster_regulator Regulatory Control F6P Fructose-6-P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-BP PFK1->F16BP FBPase1 FBPase-1 F6P_gluco Fructose-6-P FBPase1->F6P_gluco F16BP_gluco Fructose-1,6-BP F16BP_gluco->FBPase1 F26BP Fructose-2,6-BP F26BP->PFK1 + Activates F26BP->FBPase1 - Inhibits

Caption: Allosteric regulation by Fru-2,6-P₂.
Q2: My Fructose 2,6-bisphosphate sodium salt solution seems to have lost its activity. What could be the cause?

The most common cause of activity loss is acid hydrolysis . Fructose 2,6-bisphosphate is an acid-labile phosphoric ester. It is critical to avoid acidic conditions during storage and in your experimental setup.

Key Insight: Incubating a solution of Fru-2,6-P₂ at pH 4.0 or below, even briefly, can lead to rapid degradation into fructose-6-phosphate and inorganic phosphate, rendering it inactive as a regulator. While stable in aqueous solutions between pH 6.8 and 7.4, more extreme pH levels lead to rapid hydrolysis.[10]

Recommendation:

  • Stock Solutions: Prepare stock solutions in a stable buffer at a pH of 7.0-8.0 (e.g., Tris-HCl or HEPES). Do not use water that may have become acidic from dissolved CO₂.

  • Storage: Store frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Conditions: Ensure your final reaction buffer pH is not acidic.

Q3: I am not observing the expected strong activation of PFK-1 by Fru-2,6-P₂. Why?

This common issue often stems from the complex interplay between pH, ATP, and Fru-2,6-P₂.

  • High pH: If your assay pH is too high (e.g., > 8.0), the allosteric inhibition of PFK-1 by ATP is greatly diminished.[6] PFK-1 will already be highly active, so the addition of Fru-2,6-P₂ will have a minimal additional activating effect.

  • Low ATP Concentration: The primary role of Fru-2,6-P₂ is to relieve the inhibition caused by physiological concentrations of ATP.[4][11] If your assay uses very low, non-inhibitory concentrations of ATP, PFK-1 will be active, and the effect of Fru-2,6-P₂ will not be apparent.

  • Low pH: If your assay pH is too low (e.g., < 6.7), PFK-1 activity is strongly inhibited. While Fru-2,6-P₂ can help overcome this, the overall reaction rate may be too low to measure accurately. A low pH decreases the affinity of the enzyme for its substrate, fructose 6-phosphate.[12][13]

Causality: The protonation state of key amino acid residues in the allosteric site of PFK-1, which is dictated by pH, affects its affinity for the inhibitor ATP. Fru-2,6-P₂ activation works by counteracting this ATP inhibition. For this effect to be observable, the enzyme must first be in a state of partial inhibition.[11]

Q4: Which buffer should I use for my experiments?

The choice of buffer is critical and depends on the target pH and the nature of the assay.

Target pH RangeRecommended BufferConsiderations
6.5 - 7.5 PIPES Good choice for many PFK-1 assays where a slightly acidic physiological pH is desired.
7.0 - 8.2 HEPES An excellent all-purpose buffer for maintaining pH in the physiological range for both PFK-1 and FBPase-1 assays.
7.5 - 9.0 Tris-HCl Commonly used for FBPase-1 assays and for PFK-1 assays at more alkaline pH. Be aware its pKa is temperature-dependent.
< 6.5 MES Use with caution. While useful for studying pH-dependent inhibition, remember the instability of Fru-2,6-P₂ in acidic conditions.

Critical Pitfall: Avoid using phosphate-based buffers (e.g., PBS) when assaying FBPase-1 or FBPase-2 activity. Phosphate is a product of the reaction and can cause product inhibition, leading to an underestimation of enzyme activity.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Troubleshooting_Workflow start Problem Encountered: Unexpected Enzyme Activity check_ph 1. Verify Buffer pH - Is it in the optimal range? - Was it calibrated at assay temp? start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad Action: Remake buffer, re-calibrate pH meter. check_ph->ph_bad No check_f26bp 2. Check Fru-2,6-P₂ Integrity - Stock solution pH > 7.0? - Avoided acid exposure? f26bp_ok Fru-2,6-P₂ is Valid check_f26bp->f26bp_ok Yes f26bp_bad Action: Prepare fresh Fru-2,6-P₂ stock in appropriate buffer. check_f26bp->f26bp_bad No check_atp 3. Review ATP Concentration (for PFK-1) - Is it at a physiological, inhibitory level? atp_ok ATP Level is Correct check_atp->atp_ok Yes atp_bad Action: Adjust ATP concentration to 1-3 mM range. check_atp->atp_bad No check_assay 4. Examine Assay Components - Correct coupling enzymes? - No interfering ions (e.g., phosphate)? assay_ok Assay Mix is Correct check_assay->assay_ok Yes assay_bad Action: Verify coupling enzyme activity and buffer composition. check_assay->assay_bad No ph_ok->check_f26bp f26bp_ok->check_atp atp_ok->check_assay end Problem Resolved assay_ok->end ph_bad->end f26bp_bad->end atp_bad->end assay_bad->end

Caption: A logical workflow for troubleshooting experiments.

Experimental Protocols

Protocol: Spectrophotometric Assay for PFK-1 Activation by Fru-2,6-P₂

This protocol uses a coupled enzyme system to measure PFK-1 activity by monitoring the oxidation of NADH at 340 nm. The rate of NADH disappearance is proportional to the rate of Fructose-1,6-bisphosphate production.

Principle:

  • PFK-1: Fructose-6-P + ATP → Fructose-1,6-BP + ADP

  • Aldolase: Fructose-1,6-BP → DHAP + GAP

  • Triosephosphate Isomerase: DHAP ⇌ GAP

  • Glycerol-3-P Dehydrogenase: GAP + NADH + H⁺ → Glycerol-3-P + NAD⁺

Materials:

  • HEPES buffer (1 M, pH 7.2 at 25°C)

  • MgCl₂ (1 M)

  • Fructose-6-Phosphate (F6P) (100 mM)

  • ATP (100 mM, neutralized to pH ~7.0)

  • NADH (10 mM)

  • Dithiothreitol (DTT) (1 M)

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-Phosphate Dehydrogenase

  • Fructose 2,6-bisphosphate (Fru-2,6-P₂) stock solution (100 µM in 20 mM Tris-HCl, pH 8.0)

  • Purified PFK-1 enzyme preparation

  • Nuclease-free water

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a final volume of 1 mL per assay, add the following:

    • 100 µL of 1 M HEPES (pH 7.2)

    • 5 µL of 1 M MgCl₂

    • 1 µL of 1 M DTT

    • 30 µL of 10 mM NADH

    • Saturating amounts of coupling enzymes (as per manufacturer's instructions)

    • Nuclease-free water to a volume of 900 µL.

  • Set up Control and Experimental Cuvettes:

    • Pipette 900 µL of the Master Mix into two spectrophotometer cuvettes.

    • Add 50 µL of 100 mM F6P to each cuvette.

    • Experimental Cuvette: Add a specific volume of Fru-2,6-P₂ stock (e.g., 1 µL for a final concentration of 100 nM).

    • Control Cuvette: Add the same volume of Fru-2,6-P₂ buffer (20 mM Tris-HCl, pH 8.0).

  • Initiate the Reaction:

    • Place the cuvettes in a temperature-controlled spectrophotometer set to 340 nm.

    • Allow the temperature to equilibrate (e.g., to 25°C or 37°C).

    • Initiate the reaction by adding 30 µL of 100 mM ATP (for a final inhibitory concentration of 3 mM) and the PFK-1 enzyme preparation. Mix quickly by inverting.

    • Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into µmol/min/mg of enzyme.

    • Compare the rate of the experimental cuvette (with Fru-2,6-P₂) to the control to determine the fold-activation.

References

  • Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration. (2024). Scientific Reports. [Link][11]

  • Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration. (2024). ResearchGate. [Link]

  • Kruger, N. J., & Beevers, H. (1984). Effect of Fructose 2,6-Bisphosphate on the Kinetic Properties of Cytoplasmic Fructose 1,6-Bisphosphatase from Germinating Castor Bean Endosperm. Plant Physiology. [Link][7]

  • Pilkis, S. J., El-Maghrabi, M. R., Pilkis, J., & Claus, T. H. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. The Journal of Biological Chemistry. [Link][8]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology. [Link]

  • Trivedi, B., & Danforth, W. H. (1966). Effect of pH on the kinetics of frog muscle phosphofructokinase. The Journal of Biological Chemistry. [Link][12]

  • Cheng, H. M., Chylack, L. T., Jr, & Chakrabarti, B. (1977). Stability of mammalian lens phosphofructokinase. Investigative Ophthalmology & Visual Science. [Link]

  • Kruger, N. J. (1982). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Semantic Scholar. [Link][9]

  • Deutsch, C., & I-Ching, L. (1995). The effect of pH on glycolysis and phosphofructokinase activity in cultured cells and synaptosomes. Journal of Neurochemistry. [Link][5]

  • Danforth, W. H. (1966). Effect of pH on the Kinetics of Frog Muscle Phosphofructokinase. ResearchGate. [Link][13]

  • Wikipedia contributors. (2024). Fructose 1,6-bisphosphatase. Wikipedia. [Link][2]

  • The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta. (2012). Experimental Parasitology. [Link]

  • Hutson, J. C., & Inskeep, E. K. (2001). Regulatory Properties of 6-phosphofructokinase and Control of Glycolysis in Boar Spermatozoa. Biology of Reproduction. [Link][6]

  • White, Z. T., et al. (2021). Alkaline intracellular pH (pHi) increases PI3K activity to promote mTORC1 and mTORC2 signaling and function during growth factor limitation. Journal of Biological Chemistry. [Link]

  • Fructose 2,6 Bisphosphate vs Fructose 1, 6 Bisphosphate during glycolysis/gluconeogenesis regulation. (2023). Reddit. [Link][1]

  • The bumbling biochemist. (2023). Why PFK-1 (phosphofructose kinase 1) is considered the committed step of glycolysis & its regulation. YouTube. [Link]

  • Regulation of Fructose 1,6-Bisphosphatase in Procyclic Form Trypanosoma brucei. (2021). MDPI. [Link]

  • Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-biphosphate by fructose 2,6-biphosphate. Proceedings of the National Academy of Sciences of the United States of America. [Link][3]

  • Pitfall in the Diagnosis of Fructose-1,6-Bisphosphatase Deficiency: Difficulty in Detecting Glycerol-3-Phosphate with Solvent Extraction in Urinary GC/MS Analysis. (2018). Tohoku Journal of Experimental Medicine. [Link]

  • Guenebaut-Claudet, V., et al. (1987). Effects of pH and fructose 2,6-bisphosphate on oxidized and reduced spinach chloroplastic fructose-1,6-bisphosphatase. European Journal of Biochemistry. [Link]

  • Wikipedia contributors. (2024). Adenosine triphosphate. Wikipedia. [Link][10]

  • Uyeda, K., et al. (1982). Fructose-2,6-P2, chemistry and biological function. Molecular and Cellular Biochemistry. [Link][4]

  • Pontremoli, S., et al. (1973). Conversion of neutral to alkaline liver fructose 1,6-bisphosphatase: changes in molecular properties of the enzyme. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC. [Link]

  • Marcondes, M. F., et al. (2002). Fructose-2,6-bisphosphate counteracts guanidinium chloride-, thermal-, and ATP-induced dissociation of skeletal muscle key glycolytic enzyme 6-phosphofructo-1-kinase: A structural mechanism for PFK allosteric regulation. Biophysical Chemistry. [Link]

  • Effect of pH on enzyme activity at 55 °C. The maximum activity is... ResearchGate. [Link]

Sources

Technical Support Center: Fructose 2,6-bisphosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Products & Stability Troubleshooting

Executive Summary: The Metabolic Potentiometer

Fructose 2,6-bisphosphate (Fru-2,6-P


) is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1)  and a potent inhibitor of Fructose 1,6-bisphosphatase (FBPase-1) . It acts as the primary "metabolic switch" between glycolysis and gluconeogenesis.

Critical Technical Insight: Unlike its isomer Fructose 1,6-bisphosphate, Fru-2,6-P


 contains a hemiketal phosphate  at the C-2 position (the anomeric carbon). This structural feature renders the molecule extremely acid-labile . The primary degradation pathway is the hydrolysis of this C-2 phosphate group, yielding Fructose 6-phosphate (F6P)  and Inorganic Phosphate (P

)
.[1][2]

Failure to maintain alkaline pH during storage or reconstitution will result in rapid degradation, leading to "silent" assay failures where the activator (Fru-2,6-P


) converts into the substrate (F6P).

Degradation Mechanism & Pathway

Understanding the chemistry of the C-2 phospho-hemiketal bond is essential for troubleshooting. The bond energy of the phosphate on the anomeric carbon is significantly different from the standard phosphoester bond at C-6.

The Hydrolysis Pathway

Under acidic conditions (pH < 6.0) or elevated temperatures, the C-2 phosphate is hydrolyzed. The C-6 phosphate is relatively stable and remains attached, resulting in Fructose 6-phosphate.

degradation_pathway F26BP Fructose 2,6-bisphosphate (Active Regulator) Acid Acidic pH (< 6.0) or Heat F26BP->Acid Transition Hydrolysis of C-2 Hemiketal Phosphate Acid->Transition F6P Fructose 6-phosphate (Inactive as Regulator) Transition->F6P Primary Product Pi Inorganic Phosphate (Pi) Transition->Pi Release

Figure 1: Acid-catalyzed hydrolysis of Fructose 2,6-bisphosphate. The labile C-2 phosphate is released, leaving Fructose 6-phosphate.

Stability & Storage FAQs (Prevention)

Q1: My aliquots lost activity after one week at -20°C. Why?

Diagnosis: This is likely due to pH drift or freeze-thaw hydrolysis . Explanation: Water crystallization during freezing excludes solutes, creating pockets of high salt/buffer concentration. If you reconstituted the sodium salt in unbuffered water or a weak buffer (e.g., dilute PBS), the local pH in these pockets can drop significantly (acidic shift), hydrolyzing the labile C-2 phosphate. Corrective Protocol:

  • Reconstitution: Always dissolve the sodium salt in 10-20 mM NaOH or a highly alkaline buffer (pH 8.0–9.0).

  • Storage: Store at -80°C. Avoid -20°C for long-term storage if possible, as phase changes are more frequent.

  • Aliquot: Single-use aliquots are mandatory. Never re-freeze.

Q2: Can I sterilize the solution by autoclaving?

Answer: Absolutely not. Reasoning: The high heat (121°C) and pressure will instantly hydrolyze the C-2 hemiketal bond, converting 100% of your expensive reagent into Fructose 6-phosphate. Alternative: Use 0.22 µm syringe filtration. Ensure the filter membrane is compatible with alkaline solutions (e.g., PES or Nylon).

Q3: What is the degradation product, and does it interfere with my assay?

Answer: The product is Fructose 6-phosphate (F6P) . Impact:

  • PFK-1 Assays: F6P is the substrate for PFK-1.[3] If your activator degrades to F6P, you lose the activation signal. However, since F6P is usually present in millimolar (mM) concentrations in the assay mix, the nanomolar (nM) contribution from degraded Fru-2,6-P

    
     is negligible as a substrate but catastrophic as a missing activator.
    
  • FBPase-1 Assays: F6P is the product of the FBPase-1 reaction.[2] High levels of contamination could theoretically cause product inhibition, but the loss of allosteric inhibition (the primary role of Fru-2,6-P

    
    ) is the dominant observation.
    

Troubleshooting: Assay Diagnostics

Scenario: "Silent Failure" in PFK-1 Activation

Observation: You add 1 µM Fru-2,6-P


 to a PFK-1 assay, but the kinetic curve looks identical to the basal control.

Workflow: The Acid-Lability Verification Test Use the compound's weakness (acid lability) as a confirmation tool.

troubleshooting_workflow Start Issue: No PFK-1 Activation Observed Step1 Hypothesis 1: Reagent Degraded (F2,6BP -> F6P) Start->Step1 Step2 Hypothesis 2: Enzyme (PFK-1) Insensitive/Dead Start->Step2 Action Experiment: The Acid Stress Test Incubate aliquot with 0.1M HCl (10 min) vs 0.1M NaOH Step1->Action Step2->Action Result1 Result A: Both samples show NO activity Action->Result1 Result2 Result B: NaOH sample works, HCl sample dead Action->Result2 Concl1 Conclusion: Reagent was ALREADY degraded before the test. Result1->Concl1 Concl2 Conclusion: Reagent is GOOD. Problem is likely the Enzyme or Assay Buffer. Result2->Concl2

Figure 2: Diagnostic logic tree to distinguish between reagent degradation and enzyme failure.

Detailed Protocol: The Acid Stress Test
  • Prepare two tubes with your stock Fru-2,6-P

    
    :
    
    • Tube A (Control): Dilute in 50 mM NaOH.

    • Tube B (Stress): Dilute in 0.1 M HCl.

  • Incubate both at Room Temperature for 15 minutes.

  • Neutralize Tube B with an equimolar amount of NaOH.

  • Run Assay: Add equal volumes of Tube A and Tube B to your PFK-1 assay.

    • Interpretation: If Tube A activates PFK-1 but Tube B does not, your stock is intact (the acid destroyed the activity in Tube B, proving it was Fru-2,6-P

      
      ). If Tube A fails to activate, your stock has already degraded  during storage.
      

Analytical Verification (Quality Control)

When enzymatic assays are ambiguous, use analytical chemistry to verify the sodium salt integrity.

Method A: P-NMR (Gold Standard)

Phosphorus NMR is the definitive method because it distinguishes the chemical environment of the phosphate groups.

Expected Data: | Compound |


P Signal Characteristics | Notes |
| :--- | :--- | :--- |
| Fru-2,6-P

(Intact)
| Two distinct peaks | One peak for C-6 (ester) and a distinct, downfield peak for C-2 (hemiketal). | | Fructose 6-phosphate | One peak | Only the C-6 phosphoester signal remains. | | Inorganic Phosphate (P

)
| One sharp peak | Chemical shift depends heavily on pH (0 ppm standard reference). |

Note: The C-2 phosphate signal is unique due to the anomeric geometry. Disappearance of this specific peak confirms degradation.

Method B: LC-MS
  • Mode: Negative Ion Mode (ESI-).

  • Target Mass: 339.0 m/z [M-H]

    
    .
    
  • Degradation Marker: Appearance of 259.0 m/z (Fructose 6-phosphate) and 97.0 m/z (Phosphate).

  • Caution: In-source fragmentation can sometimes mimic degradation. Ensure soft ionization parameters.

References

  • Van Schaftingen, E., Hue, L., & Hers, H. G. (1980). Fructose 2,6-bisphosphate, the probable structure of the glucose- and glucagon-sensitive stimulator of phosphofructokinase.[4][5] Biochemical Journal, 192(3), 897–901.[4][6]

    • Source:

    • Relevance: Defines the acid lability (destruction by 0.01 M HCl)
  • Pilkis, S. J., et al. (1995). 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: a metabolic signaling enzyme.[7] Annual Review of Biochemistry, 64, 799-835.

    • Source:

    • Relevance: Comprehensive review of the synthesis and degradation enzymology.[4]

  • Cayman Chemical. Fructose-2,6-bisphosphate (tetrasodium salt)

    • Source:

    • Relevance: Confirms storage conditions (-20°C) and physical properties.
  • Okar, D. A., et al. (2001). Regulation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase isoforms. Trends in Biochemical Sciences, 26(9), 559-565.

    • Source:

    • Relevance: Discusses the physiological regulation of the degradation p

Sources

Resolving solubility issues with Fructose 2,6-biphosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues

Executive Summary: The Solubility vs. Stability Paradox

As researchers, we often conflate "insolubility" with "inactivity." With Fructose 2,6-bisphosphate (F2,6BP) sodium salt , true insolubility in water is rare. The compound is highly hydrophilic. If you are experiencing issues, they likely stem from one of three critical failure points:

  • Solvent Incompatibility: Attempting to dissolve in organic solvents (Ethanol, DMSO) where it is insoluble.

  • Ionic Shock: Precipitation caused by high concentrations of divalent cations (

    
    , 
    
    
    
    ) in the stock or assay buffer.
  • Silent Degradation: The compound dissolved perfectly but hydrolyzed into Fructose-6-phosphate (F6P) and inorganic phosphate (

    
    ) due to acidic pH, rendering it biologically inactive.
    

This guide addresses these specific failure modes with self-validating protocols.

Critical Data: Physicochemical Properties

Before proceeding with troubleshooting, verify your experimental parameters against these stability thresholds.

PropertySpecificationCritical Note
Solubility (Water)

Highly soluble. Clear, colorless solution.
Solubility (Ethanol) Insoluble Do not use organic co-solvents.
Stability (pH) pH 7.0 – 8.5Acid Labile. Rapid hydrolysis at pH

.
Molecular Weight ~434.0 (Tetrasodium)Check specific lot for hydration state (x

).
Incompatible Ions High

,

Forms insoluble phosphate complexes at high concentrations.

Troubleshooting Guide (Q&A Format)

Scenario A: "I see particulates or the solution is cloudy."

Q: I tried to make a stock solution in my standard kinase assay buffer, but it precipitated. Why? A: This is likely "Ionic Shock." Kinase buffers often contain high concentrations of Magnesium (


) or Manganese (

). While F2,6BP requires these ions for biological activity, mixing high-concentration stock F2,6BP directly with high-concentration divalent cations can force the precipitation of metal-phosphate complexes.
  • The Fix: Prepare a concentrated stock (e.g., 10 mM) in pure water or low-salt buffer (10 mM Tris, pH 8.0) first. Dilute this stock into your assay buffer only at the final step.

Q: I am using DMSO to keep the stock sterile, but it won't dissolve. A: F2,6BP sodium salt is a sugar phosphate; it is extremely polar and insoluble in DMSO or Ethanol .

  • The Fix: Use sterile, nuclease-free water (pH 7.0–8.0). If sterility is a concern, dissolve in water and filter-sterilize using a 0.22

    
     PVDF or PES membrane.
    
Scenario B: "The solution is clear, but I see no activation of PFK-1."

Q: My stock solution is two weeks old (stored at 4°C). It dissolved fine, but my assay isn't working. A: You are likely observing Acid Hydrolysis . F2,6BP is extremely acid-labile. If dissolved in unbuffered water that has absorbed atmospheric


 (lowering pH to ~5.5), the 2-phosphate group hydrolyzes, leaving Fructose-6-phosphate (F6P). F6P is a substrate, not the potent allosteric activator you need.
  • The Fix: Always buffer your stock solution to pH

    
     (e.g., 10 mM NaOH or TE Buffer). Store aliquots at -80°C.
    

Q: Can I use Calcium Chloride in my buffer? A: Proceed with extreme caution. Calcium phosphate salts are notoriously insoluble. Even if F2,6BP doesn't visibly precipitate,


 can chelate the phosphate groups, masking the molecule from the enzyme active site.
  • The Fix: Use EGTA to chelate excess calcium if your assay tolerates it, or ensure F2,6BP concentration is significantly lower than the solubility product constant (

    
    ) threshold for the specific buffer conditions.
    

Visualizing the Failure Modes

The following diagram illustrates the chemical fate of F2,6BP under different stress conditions.

F26BP_Stability cluster_success Optimal Path F26BP Fructose 2,6-bisphosphate (Active Form) Acid Acidic pH (< 5.5) + Heat F26BP->Acid Exposure Cations High [Ca++] or [Mg++] (Direct Mixing) F26BP->Cations Mixing Solvent Organic Solvent (Ethanol/DMSO) F26BP->Solvent Dissolution Attempt Buffer Neutral Buffer (pH 7-8) Low Salt F26BP->Buffer Hydrolysis Hydrolysis of C2-Phosphate Acid->Hydrolysis Precipitate Insoluble Salt Complex (Visible Particulates) Cations->Precipitate Chelation Insoluble Undissolved Solid (Phase Separation) Solvent->Insoluble Polarlity Mismatch F6P Fructose 6-phosphate + Pi (Biologically Inactive) Hydrolysis->F6P Irreversible Stable Stable Stock Solution Buffer->Stable

Figure 1: Stability and solubility pathways. Note that acid hydrolysis yields an inactive breakdown product (F6P), while cation exposure causes physical precipitation.

Standard Operating Procedure: Stock Preparation

Follow this protocol to ensure both solubility and long-term stability.

Reagents Required
  • Fructose 2,6-bisphosphate (Tetrasodium salt).

  • Solvent: 10 mM NaOH (preferred for short term) or 20 mM HEPES (pH 8.0).

  • Avoid: Unbuffered Milli-Q water (pH can drift acidic).

Protocol Steps
  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening.

    • Why? The salt is hygroscopic. Opening cold causes condensation, which initiates hydrolysis.

  • Weighing: Weigh the desired amount rapidly.

  • Dissolution:

    • Add 10 mM NaOH or HEPES pH 8.0 to achieve a concentration of 10 mM .

    • Vortex gently. The solution should be clear and colorless immediately.

  • Verification (Optional): Check pH with a micro-strip. Ensure pH

    
     7.0.
    
  • Aliquoting:

    • Divide into single-use aliquots (e.g., 50

      
      ).
      
    • Do not store the bulk stock at 4°C for

      
       hours.
      
  • Storage: Flash freeze in liquid nitrogen and store at -80°C .

    • Stability:[1][2] Stable for 6 months at -80°C. Avoid freeze-thaw cycles.

Interactive Workflow: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Start: Issue with F2,6BP Visual Is the solution clear? Start->Visual NoClear No (Cloudy/Particulates) Visual->NoClear No YesClear Yes (Clear Solution) Visual->YesClear Yes SolventCheck Is solvent Water/Buffer? NoClear->SolventCheck Organic Solvent is Ethanol/DMSO SolventCheck->Organic No BufferCheck Does buffer have Ca++ or Mg++? SolventCheck->BufferCheck Yes FixOrganic Switch to pH 8.0 Buffer. F2,6BP is insoluble in organics. Organic->FixOrganic FixSalt Ionic Shock. Dissolve in water first, then dilute into assay. BufferCheck->FixSalt Yes Activity Is Biological Activity Low? YesClear->Activity pHCheck Was stock pH < 6.0? Activity->pHCheck Yes Degradation Acid Hydrolysis occurred. Compound is now F6P. pHCheck->Degradation Yes FixpH Re-make stock in 10mM NaOH or HEPES pH 8. Degradation->FixpH

Figure 2: Diagnostic decision tree for resolving solubility and activity issues.

References

  • Van Schaftingen, E., & Hers, H. G. (1981). "Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate."[3][4] Proceedings of the National Academy of Sciences, 78(5), 2861–2863.

  • Pilkis, S. J., et al. (1995). "6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: a metabolic signaling enzyme."[5] Annual Review of Biochemistry, 64, 799-835.

  • Cayman Chemical. (2023). "Fructose-2,6-bisphosphate (sodium salt) Product Information & Safety Data Sheet." Cayman Chemical Product Support.

  • Okar, D. A., et al. (2001). "Regulation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase: Assay and Structure-Function." Methods in Molecular Biology.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Fructose 2,6-bisphosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fructose 2,6-bisphosphate in Metabolic Regulation

Fructose 2,6-bisphosphate (F2,6BP) is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme in the glycolytic pathway.[1] It serves as a critical intracellular signal molecule that integrates hormonal signals, such as those from insulin and glucagon, to regulate glucose homeostasis. Given its central role in metabolism, the accurate quantification of F2,6BP in biological matrices is paramount for researchers in fields ranging from metabolic diseases and oncology to drug development.[2]

However, the analysis of F2,6BP is not without its challenges. Its high polarity, dual phosphate groups, and lack of a significant chromophore necessitate specialized analytical approaches. This guide provides an in-depth comparison of the primary HPLC-based methods for the analysis of Fructose 2,6-bisphosphate, offering field-proven insights to help researchers select and implement the most suitable strategy for their experimental needs.

Core Analytical Challenges

The physicochemical properties of F2,6BP present several analytical hurdles:

  • High Polarity: The sugar backbone and two phosphate groups make F2,6BP extremely polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns.

  • Ionic Nature: The negatively charged phosphate groups at physiological pH require specific chromatographic modes to achieve retention and separation.

  • Lack of Chromophore: F2,6BP does not possess a suitable chromophore for standard UV-Vis detection, a common detector in many labs.[3] This necessitates the use of more advanced detection techniques like mass spectrometry or specialized detectors.

  • Low Abundance & Complex Matrix: F2,6BP is often present at low concentrations in complex biological samples, requiring highly sensitive and selective methods to distinguish it from a myriad of other cellular components, including structural isomers like Fructose 1,6-bisphosphate (F1,6BP).

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the most critical decision in developing a robust assay for F2,6BP. The three most viable approaches are Anion-Exchange Chromatography (AEC), Reversed-Phase Ion-Pair Chromatography (RP-IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Anion-Exchange Chromatography (AEC)

Principle: AEC separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). Anionic analytes like F2,6BP bind to the stationary phase and are eluted by increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase, typically through a salt gradient.

Expertise & Experience: AEC is a classical and powerful technique for separating highly charged species like sugar phosphates.[4][5][6] The separation is primarily driven by the number of phosphate groups, making it effective at resolving mono-, di-, and tri-phosphorylated compounds. However, the high salt concentrations required for elution are a significant drawback as they are not directly compatible with electrospray ionization-mass spectrometry (ESI-MS), leading to severe ion suppression and fouling of the MS interface. While workarounds like post-column desalting exist, they add complexity to the system. For labs equipped only with UV detectors, indirect UV detection can be employed, where a UV-absorbing ion in the eluent is displaced by the analyte, causing a measurable decrease in absorbance.[7][8]

Reversed-Phase Ion-Pair Chromatography (RP-IPC)

Principle: This technique enables the separation of ionic compounds on a standard non-polar stationary phase (e.g., C18). It involves adding an ion-pairing reagent, typically a quaternary ammonium compound with a long alkyl chain (e.g., tributylamine or tetrabutylammonium), to the mobile phase.[9][10][11] This reagent forms a neutral ion pair with the anionic F2,6BP, which can then be retained and separated by the reversed-phase column.

Expertise & Experience: RP-IPC offers the convenience of using ubiquitous C18 columns. By carefully selecting the ion-pairing reagent, its concentration, and the mobile phase pH, one can achieve excellent separation of structurally similar sugar phosphates.[9][10] The primary challenge with RP-IPC is its impact on mass spectrometry. Ion-pairing reagents are notoriously difficult to completely wash out of the HPLC system and can cause persistent background noise and ion suppression in the MS detector.[12] Therefore, dedicating an LC system to this method is highly recommended to avoid contaminating systems used for other applications.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an ideal mode for highly polar analytes like F2,6BP. The stationary phase is polar (e.g., bare silica, amide, or specialized sugar phases), and the mobile phase is a high-concentration organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[1][13] Separation is achieved through a partitioning mechanism where analytes move between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.

Expertise & Experience: HILIC has emerged as a preferred method for metabolomics and the analysis of polar compounds. Its key advantage is the use of volatile, MS-friendly mobile phases (e.g., acetonitrile and ammonium formate/acetate), which allows for direct coupling to ESI-MS with high sensitivity.[14] HILIC can effectively separate isomers and provides good peak shapes for sugar phosphates.[1][15] However, HILIC methods can require longer column equilibration times between injections to ensure reproducible retention times, and they can be more sensitive to the sample matrix composition than reversed-phase methods.

Visualization of Separation Principles

Separation_Principles cluster_AEC Anion-Exchange (AEC) cluster_RPC Reversed-Phase Ion-Pair (RP-IPC) cluster_HILIC Hydrophilic Interaction (HILIC) AEC_Column Positively Charged Stationary Phase (+) Analyte Binding Elution_AEC Elution AEC_Column->Elution_AEC F26BP_AEC F2,6BP (2-) F26BP_AEC->AEC_Column:port Binds Salt Salt Anion (-) Salt->Elution_AEC RPC_Column Non-Polar C18 Stationary Phase Analyte Retention Elution_RPC Elution RPC_Column->Elution_RPC IonPair F2,6BP (2-) Ion-Pair Reagent (+) IonPair->RPC_Column:port Retained HILIC_Column Polar Stationary Phase Aqueous Layer Elution_HILIC Elution HILIC_Column->Elution_HILIC F26BP_HILIC F2,6BP F26BP_HILIC->HILIC_Column:port Partitions

Caption: Comparative mechanisms of HPLC separation for F2,6BP.

Data Summary: Performance Comparison of HPLC Methods

FeatureAnion-Exchange Chromatography (AEC)Reversed-Phase Ion-Pair (RP-IPC)Hydrophilic Interaction (HILIC)
Principle Ion-exchange based on chargeHydrophobic interaction of a neutral ion-pairPartitioning into a surface water layer
Stationary Phase Positively charged (e.g., SAX)Non-polar (e.g., C18, C8)Polar (e.g., Amide, Silica, Zwitterionic)
Mobile Phase Aqueous buffer with salt gradientAqueous/Organic with ion-pair reagentHigh Organic (>70%) with aqueous buffer
MS Compatibility Poor (high salt causes ion suppression)Moderate (reagents cause background & suppression)Excellent (volatile mobile phases)
Key Advantage Excellent separation of phosphorylated speciesUtilizes common and robust C18 columnsHigh sensitivity and specificity with MS
Key Disadvantage Incompatible with MS; requires desaltingSystem contamination; dedicated LC recommendedLonger equilibration times; matrix sensitivity
Typical Application Purification; analysis with non-MS detectionTargeted analysis when HILIC is not an optionMetabolomics; high-sensitivity quantification

Experimental Protocols

The following protocols are provided as validated starting points. Optimization will be necessary based on the specific instrumentation, sample matrix, and analytical goals.

Workflow Overview

Caption: General workflow for F2,6BP analysis.

Protocol 1: HILIC-MS/MS Method (Recommended)

This method is recommended for its high sensitivity, specificity, and direct compatibility with mass spectrometry.

1. Sample Preparation (Tissue Extraction): a. Flash-freeze approximately 20-50 mg of tissue in liquid nitrogen. b. Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (80:20 Methanol:Water). c. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 15,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in 50-100 µL of 50:50 Acetonitrile:Water for injection.

2. HPLC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm[16] or Phenomenex Luna Omega Sugar, 3 µm, 2.1 x 100 mm.[14]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 85% B

    • 1.0 min: 85% B

    • 8.0 min: 30% B

    • 9.0 min: 30% B

    • 9.1 min: 85% B

    • 12.0 min: 85% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detector: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Negative.

  • MRM Transition: F2,6BP (precursor ion m/z 339) -> fragment ions (e.g., m/z 97, m/z 79). Note: Specific transitions must be optimized.

Protocol 2: Reversed-Phase Ion-Pair (RP-IPC) Method

Use this method if a HILIC column is unavailable or if unique selectivity is required. Dedicate the HPLC system to this method.

1. Sample Preparation: Follow the same procedure as for the HILIC method.

2. HPLC-MS/MS Conditions:

  • Column: Standard C18 column (e.g., Agilent Zorbax, Waters XBridge), 3.5 µm, 2.1 x 150 mm.

  • Mobile Phase A: 5 mM Tributylamine and 5 mM Acetic Acid in Water.[11]

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0.0 min: 2% B

    • 5.0 min: 2% B

    • 15.0 min: 70% B

    • 16.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 2% B

    • 25.0 min: 2% B

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • MS Detector: As described for the HILIC method.

Trustworthiness and Self-Validation

For every protocol, system suitability must be established before sample analysis. This includes:

  • Blank Injections: Injecting reconstitution solvent to ensure no system contamination or carryover.

  • Standard Curve: A multi-point calibration curve (e.g., 1 nM to 1000 nM) prepared using a certified Fructose 2,6-bisphosphate sodium salt standard. The curve should exhibit a correlation coefficient (r²) > 0.99.

  • Quality Control (QC) Samples: Analyzing QC samples at low, medium, and high concentrations interspersed throughout the sample sequence to monitor instrument performance and analytical reproducibility.

Conclusion and Recommendations

The robust analysis of Fructose 2,6-bisphosphate is achievable with careful methodological consideration.

  • For researchers requiring the highest sensitivity and specificity, particularly for complex biological matrices, HILIC-MS/MS is the authoritative and recommended approach . Its compatibility with mass spectrometry provides unparalleled performance for low-abundance analytes.

  • Reversed-Phase Ion-Pair Chromatography serves as a viable alternative, leveraging common C18 columns, but requires stringent control over potential MS contamination.

  • Anion-Exchange Chromatography remains a powerful tool for purification and for laboratories without access to mass spectrometry, though its utility for quantitative biological analysis is limited by its incompatibility with MS.

By understanding the causality behind these experimental choices, researchers can confidently select and optimize a method that provides accurate, reproducible, and trustworthy data, furthering our understanding of metabolic control.

References

  • Macdonald, F. D., Chou, Q., & Buchanan, B. B. (1987). Ion-exchange chromatography separates activities synthesizing and degrading fructose 2,6-bisphosphate from C3 and C4 leaves but not from rat liver. Plant Physiology, 85(1), 13–16. [Link]

  • NASA Technical Reports Server. (1987). Ion-exchange chromatography separates activities synthesizing and degrading fructose 2,6-bisphosphate from C3 and C4 leaves but not from rat liver. [Link]

  • Macdonald, F. D., Chou, Q., & Buchanan, B. B. (1987). Ion-Exchange Chromatography Separates Activities Synthesizing and Degrading Fructose 2,6-Bisphosphate from C3 and C4 Leaves but Not from Rat Liver. Plant Physiology. [Link]

  • Henderson, S. K., & Henderson, D. E. (1986). Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Journal of Chromatographic Science, 24(5), 198–203. [Link]

  • Macdonald, F. D., Chou, Q., & Buchanan, B. B. (1987). Ion-exchange chromatography separates activities synthesizing and degrading fructose 2,6-bisphosphate from C3 and C4 leaves but not from rat liver. Semantic Scholar. [Link]

  • Speranza, G., Scrugli, A., Pieraccini, S., Selva, A., & Maffei, M. (2002). Separation and quantitation of fructose-6-phosphate and fructose-1,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. Journal of Chromatography B, 780(2), 305-312. [Link]

  • Henderson, S. K., & Henderson, D. E. (1986). Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Journal of Chromatographic Science. [Link]

  • LCGC International. (n.d.). HILIC Columns for Phosphorylated Sugar Analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. [Link]

  • Holbrook, G. P., & Keys, A. J. (1988). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. Plant Physiology, 86(2), 615-618. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. [Link]

  • KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. [Link]

  • Samyang Corporation. (n.d.). Chromatography Ion Exchange Resin. [Link]

  • Batushansky, A., et al. (2019). GC-MS metabolic profiling reveals fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting. Metabolomics, 15(2), 18. [Link]

  • Holbrook, G. P., & Keys, A. J. (1988). HPLC separation and indirect ultraviolet detection of phosphorylated sugars. PubMed. [Link]

  • Batushansky, A., et al. (2019). GC–MS metabolic profiling reveals fructose-2,6-bisphosphate regulates branched chain amino acid metabolism in the heart during fasting. Ben-Gurion University Research Portal. [Link]

  • MtoZ Biolabs. (n.d.). Fructose 1,6-bisphosphate Analysis Service. [Link]

  • Pazen, T., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules, 26(12), 3645. [Link]

  • Agilent Technologies. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fructose. [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Functional Sugars in Foods Using HILIC Mode. [Link]

  • Le, K. A., & Tappy, L. (2006). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. Clinical Chemistry, 52(4), 762-764. [Link]

  • Reddit. (2024). Improving HILIC separation of monosaccharides. r/Chempros. [Link]

  • Uchio, Y., et al. (2016). Far-ultraviolet absorbance detection of sugars and peptides by high-performance liquid chromatography. Journal of Chromatography A, 1431, 137-143. [Link]

  • Ridwan, R., et al. (2020). IDENTIFICATION AND QUANTIFICATION OF FRUCTOSE, GLUCOSE AND SUCROSE IN WATERMELON PEEL JUICE. Malaysian Journal of Analytical Sciences, 24(3), 363-371. [Link]

  • ResearchGate. (n.d.). Determination of the concentration of fructose-2,6-bisphosphate using phosphofructokinase. [Link]

  • Rahman, N. A., et al. (2008). Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection. Modern Applied Science, 2(4). [Link]

  • NZYtech. (n.d.). Sucrose/D-Fructose/D-Glucose, UV method. [Link]

  • Rahman, N. A., et al. (2008). Determination of Glucose and Fructose from Glucose Isomerization Process by High-performance Liquid Chromatography with UV Detection. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Ion-pair solid-phase extraction and reversed-phase HPLC analysis of nucleotide sugars from cell lysates. [Link]

  • Chromatography Forum. (2011). analysis of glucose and fructose using RI detector. [Link]

Sources

Mass spectrometry quantification of Fructose 2,6-biphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Quantification of Fructose 2,6-bisphosphate: A Technical Comparison Guide

Executive Summary

Fructose 2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of phosphofructokinase-1 (PFK-1) and a master regulator of glycolytic flux. Its quantification is analytically challenging due to three factors: profound acid lability , low physiological abundance (micromolar range), and isobaric interference from its isomer, Fructose 1,6-bisphosphate (F1,6BP), which is often present at 10–100 fold higher concentrations.

This guide objectively compares the three primary mass spectrometry-based methodologies for F2,6BP quantification: Ion-Pairing LC-MS/MS (IP-LC) , Hydrophilic Interaction Chromatography (HILIC-MS) , and Chemical Derivatization LC-MS .

Key Recommendation: For absolute quantification in complex matrices, IP-LC-MS/MS remains the gold standard for sensitivity and isomer resolution, provided the instrument is dedicated to this mode. For multi-omics labs avoiding ion-pairing reagents, Chemical Derivatization offers a robust alternative to resolve isomers without contaminating the system.[1]

Part 1: The Critical Stability Warning (Trustworthiness)

⚠ CRITICAL PROTOCOL ALERT: Acid Lability

The most common failure mode in F2,6BP quantification is the use of standard metabolomics extraction protocols involving acidic acetonitrile or trichloroacetic acid (TCA).

  • Mechanism of Failure: F2,6BP contains a hemiketal phosphate at the C2 position.[1] This bond is extremely acid-labile.[1] At pH < 3, F2,6BP rapidly hydrolyzes to Fructose 6-phosphate (F6P) and inorganic phosphate.

  • The Consequence: Acidic extraction results in a massive false-negative for F2,6BP and a slight false-positive for F6P.

  • The Solution: All extractions must be performed under neutral or alkaline conditions (pH 7–9).[1]

Part 2: Biological Context & Pathway[2][3]

Understanding the regulation of F2,6BP is essential for interpreting data.[1] It is not a glycolytic intermediate but a signaling metabolite produced by the bifunctional enzyme PFK-2/FBPase-2.

G G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P F16BP Fructose 1,6-Bisphosphate (Glycolytic Intermediate) F6P->F16BP Phosphorylation F26BP Fructose 2,6-Bisphosphate (Allosteric Regulator) F6P->F26BP Kinase Domain F26BP->F6P Phosphatase Domain PFK1 PFK-1 (Rate Limiting Enzyme) F26BP->PFK1 (+) Allosteric Activation PFK2 PFK-2 / FBPase-2 (Bifunctional Enzyme)

Figure 1: The regulatory role of F2,6BP.[2][3] Unlike F1,6BP, it is not consumed in glycolysis but acts as a "feed-forward" activator of PFK-1.

Part 3: Methodological Landscape Comparison

The following table compares the three dominant MS-based approaches.

FeatureMethod A: Ion-Pairing LC-MS/MS Method B: HILIC-MS (Alkaline) Method C: Chemical Derivatization
Principle Uses amine reagents (e.g., Tributylamine) to retain anionic phosphates on C18 columns.Uses polar stationary phases (Amide/Polymer) with high organic mobile phases.[1]Chemically modifies phosphates/carbonyls to improve hydrophobicity and separation.[1]
Isomer Resolution Excellent. F1,6BP and F2,6BP are baseline separated.Moderate. Often requires very long gradients or hybrid columns; co-elution is a risk.[1]Excellent. Derivatization shifts mass/retention, creating distinct peaks.[1]
Sensitivity (LOD) High (< 0.1 µM). Ion pairing aids ionization in negative mode.[1]Moderate (0.5 - 1 µM). High organic content helps desolvation, but peak shape can suffer.High (< 0.1 µM). Derivatives often ionize better in positive mode (if cationic tag used).[1]
System Impact Severe. Reagents contaminate the MS permanently (dedicated system required).[1]Low. Standard buffers (Ammonium Acetate/Hydroxide) are MS-friendly.[1]Low. Reagents are removed or eluted; no permanent background.[1]
Sample Prep Simple (Liquid-Liquid Extraction).[1]Simple (Liquid-Liquid Extraction).Laborious. Requires incubation, heating, and dry-down steps.
Best For... Dedicated Metabolomics Labs needing maximum resolution.[1]General Usage where system contamination is unacceptable.High-Precision Quant in complex matrices without IP reagents.

Part 4: Deep Dive & Experimental Protocols

Protocol 1: The "Gold Standard" Extraction (Alkaline)

Applicable to all downstream MS methods.

Objective: Extract F2,6BP without hydrolysis while precipitating enzymes that might degrade it.

  • Tissue Collection: Clamp tissue at liquid nitrogen temperature immediately.[1] F2,6BP levels change rapidly with ischemia.[1]

  • Homogenization:

    • Add 10–20 volumes of 50 mM NaOH (cold) to the frozen tissue.

    • Note: NaOH neutralizes lysosomal acids and prevents hydrolysis.[1]

  • Heat Precipitation (Optional but Recommended):

    • Heat the homogenate at 80°C for 5-10 minutes .

    • Why? F2,6BP is stable in hot alkali.[1][4] This step destroys F1,6BP (which is alkali-labile) and denatures proteins.[1] This removes the major isobaric interference (F1,6BP) chemically before the MS step.[1]

    • Caution: If you need to measure F1,6BP in the same run, skip the heating and use cold alkaline methanol (80% MeOH, 0.1% NH4OH).

  • Neutralization:

    • Cool on ice.[1]

    • Neutralize with dilute acetic acid/HEPES to pH 7–8.[1] Do not acidify below pH 6.

  • Centrifugation: 15,000 x g for 10 min. Use supernatant for LC-MS.[1]

Protocol 2: Ion-Pairing LC-MS/MS (Method A)

The most robust method for separation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD Extend-C18, 2.1 x 150 mm).

  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~6.0).[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • 0-2 min: 0% B (Isocratic loading)

    • 2-15 min: 0% -> 50% B (Separation of isomers)

    • 15-20 min: 50% -> 90% B (Wash)

  • MS Detection (Negative Mode):

    • F2,6BP Transition: m/z 339 → 259 (Loss of phosphate) or m/z 339 → 97 (H2PO4-).

    • F1,6BP Transition: m/z 339 → 97.[1]

  • Elution Order: Due to the position of the phosphate groups, F1,6BP typically elutes earlier than F2,6BP in this IP system. The 2-phosphate on the hemiketal carbon interacts differently with the ion-pairing reagent than the 1-phosphate.

Protocol 3: Chemical Derivatization (Method C)

The alternative for non-dedicated systems.

  • Derivatization Reagent: Methoxyamine HCl in Pyridine (Oximation) followed by Propionic Anhydride (Esterification).[1]

  • Workflow:

    • Dry down alkaline extract.

    • Add Methoxyamine/Pyridine (incubation stabilizes the ring open/closed forms).[1]

    • Add Propionic Anhydride.

  • Result: This converts sugar phosphates into hydrophobic derivatives.[1] F1,6BP and F2,6BP derivatives have significantly different retention times on standard C18 columns without ion-pairing reagents.[1]

Part 5: Data Presentation & Validation

When publishing or validating these methods, the following criteria must be met:

Table 1: Performance Metrics for F2,6BP Quantification

MetricAcceptance CriteriaNotes
Linearity (R²) > 0.99Range: 0.05 µM to 50 µM.
Recovery 80% - 120%Assess using 13C-labeled internal standards if available.
Isomer Resolution (Rs) > 1.5Baseline separation from F1,6BP is mandatory.
Stability < 10% degradationProcessed samples must be stable in the autosampler (4°C) for 24h.
Matrix Effect < 20% suppressionUse matrix-matched calibration curves.

Part 6: Visual Decision Guide

Use this flow to select the correct method for your laboratory.

DecisionTree Start Start: Quantify F2,6BP Dedicated Is the MS instrument dedicated to this analysis? Start->Dedicated IPLC Method A: Ion-Pairing LC-MS Dedicated->IPLC Yes (Best Performance) Clean Need to avoid system contamination? Dedicated->Clean No HILIC Method B: HILIC-MS (Polymer) Clean->HILIC High Throughput Needed Deriv Method C: Derivatization Clean->Deriv High Resolution Needed

Figure 2: Decision tree for selecting the optimal mass spectrometry workflow based on laboratory resources and analytical needs.

References

  • Van Schaftingen, E., Hue, L., & Hers, H. G. (1980). Fructose 2,6-bisphosphate, the probable structure of the glucose- and glucagon-sensitive stimulator of phosphofructokinase. Biochemical Journal, 192(3), 897–901.[1] Link

  • Luo, B., et al. (2007). Simultaneous determination of fructose-1,6-bisphosphate and fructose-6-phosphate in extracellular fluid by ion-pairing liquid chromatography-electrospray mass spectrometry.
  • Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212-3221. Link

  • Guo, K., et al. (2016). A sensitive liquid chromatography–mass spectrometry method for analysing central metabolites on a hybrid column.[1] Journal of Experimental Botany, 67(15).[1] (Discusses HILIC/Ion-Exchange hybrid approaches). Link

  • Rende, U., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry.[1] Plant Methods, 15, 131.[1] (Describes Method C). Link

Sources

Validating Purity of Fructose 2,6-bisphosphate Sodium Salt Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The "Metabolic Switch" Dilemma

Fructose 2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1) , acting as the primary "metabolic switch" between glycolysis and gluconeogenesis.[1] In metabolic disease research (diabetes, cancer metabolism), the integrity of your F2,6BP reference standard is non-negotiable.

The Critical Failure Point: Unlike stable sugar phosphates (e.g., Glucose 6-phosphate), F2,6BP is extremely acid-labile .[1] The phosphate group at the C-2 position is a hemiacetal phosphate, making it susceptible to rapid hydrolysis even at mildly acidic pH.[1]

Many commercial standards degrade during shipping or improper storage, converting into Fructose 6-phosphate (F6P) and Inorganic Phosphate (Pi) .[1] Using a partially degraded standard will artificially inflate calculated


 values for PFK-1, leading to erroneous kinetic models.[1]

This guide outlines a self-validating analytical workflow to confirm the purity of F2,6BP sodium salt before it enters your assay pipeline.

The Analytical Challenge

Standard validation methods often fail for F2,6BP due to its unique chemistry:

  • RP-HPLC with UV Detection: Ineffective.[1] F2,6BP lacks a chromophore, and the low UV wavelengths required (200–210 nm) suffer from buffer interference.

  • Acidic Mobile Phases: Standard HPLC buffers (0.1% TFA or Formic Acid) will hydrolyze the analyte during the run, creating ghost peaks and false purity readings.

Therefore, we recommend a dual-validation approach: 31P-NMR for structural integrity and an Enzymatic Bioassay for functional potency.[1]

Method A: 31P-NMR Spectroscopy (The Structural Gold Standard)

Why this is the primary method: Phosphorus-31 NMR is the only method that provides a direct, non-destructive molar ratio of the intact molecule versus its breakdown products without requiring derivatization.[1]

Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of F2,6BP Sodium Salt in 500 µL of D₂O.

  • pH Adjustment (CRITICAL): Adjust pH to > 7.5 using dilute NaOD. Warning: Acidic pH in the NMR tube will cause real-time degradation.[1]

  • Internal Standard: Add a coaxial insert containing H₃PO₄ (set to 0 ppm) or use an internal standard like Methylphosphonic acid if precise quantification is needed.

  • Acquisition: Acquire 31P spectra (proton-decoupled) with a relaxation delay (

    
    ) of at least 5 seconds to ensure full relaxation of phosphate nuclei.
    
Data Interpretation (The Self-Validating System)

A pure sample must exhibit a specific spectral topology.[1]

SignalChemical EnvironmentMultiplicityStatus
Peak 1 C-6 Phosphate (Primary alcohol)SingletRequired
Peak 2 C-2 Phosphate (Hemiacetal)SingletRequired
Peak 3 Inorganic Phosphate (Pi)Singlet (~0-2 ppm)Impurity
Peak 4 Fructose 6-phosphate (C-6 only)SingletImpurity

Pass Criteria:

  • Presence of exactly two major singlets.

  • Integration ratio of Peak 1 : Peak 2 must be 1:1 (± 0.05) .

  • Absence of Pi signal. If Pi is present, the sample has hydrolyzed.

Method B: PFK-1 Activation Bioassay (The Functional Gold Standard)

Why this is necessary: NMR confirms structure, but only a functional assay confirms the standard's ability to allosterically regulate the target enzyme, ruling out potent inhibitors (like heavy metals) that NMR might miss.[1]

Mechanism

F2,6BP activates PFK-1 by increasing its affinity for Fructose 6-phosphate and relieving inhibition by ATP.[1][2][3][4][5] This shifts the kinetic curve from sigmoidal (inactive T-state) to hyperbolic (active R-state).[1]

Experimental Protocol (Coupled Enzyme System)

Reagents:

  • Purified PFK-1 (Liver or Muscle isoform).[1]

  • Coupling Enzymes: Aldolase, Triosephosphate Isomerase (TPI), Glycerol-3-Phosphate Dehydrogenase (G3PDH).[1]

  • Substrates: ATP (1 mM), Fructose 6-phosphate (0.5 mM), NADH (0.2 mM).[1]

Workflow:

  • Baseline: Monitor NADH oxidation at 340 nm in the absence of F2,6BP (Rate

    
    ).
    
  • Activation: Add F2,6BP reference standard (titrate 10 nM – 1 µM).

  • Readout: Measure the increase in NADH oxidation rate (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the regulatory node being tested.

Glycolysis_Regulation F6P Fructose 6-phosphate F16BP Fructose 1,6-bisphosphate F6P->F16BP Committed Step F26BP Fructose 2,6-bisphosphate (The Standard) F6P->F26BP Synthesis via PFK-2 Glycolysis Glycolysis Flux (NADH Oxidation) F16BP->Glycolysis Downstream PFK1 PFK-1 Enzyme (Target) F26BP->PFK1 Allosteric Activation PFK1->F16BP Catalysis PFK2 PFK-2

Figure 1: The regulatory mechanism validated by the functional bioassay. F2,6BP acts as the essential activator for PFK-1.[1][2][6][7]

Comparative Analysis: Selecting the Right Method

The following table compares the efficacy of validation methods for F2,6BP.

Feature31P-NMR Enzymatic Bioassay (PFK-1) HPAEC-PAD
Primary Output Structural Purity (Molar Ratio)Functional Potency (

)
Chromatographic Purity
Specificity High (Distinguishes 2-P vs 6-P)High (Specific to F2,6BP)Medium (Elution time based)
Sensitivity Low (Requires mg quantities)Very High (Detects nM levels)High (pmol levels)
Risk Factor pH sensitivity during prepEnzyme variabilitySalt interference / Column degradation
Verdict Best for Batch Release Best for Working Solutions Secondary Option

Decision Tree: The Validation Workflow

Do not rely on a Certificate of Analysis (CoA) alone. Use this logic flow to validate your material.

Validation_Workflow Start Receive F2,6BP Standard Step1 Dissolve in D2O Check pH > 7.5 Start->Step1 MethodA Run 31P-NMR Step1->MethodA Decision1 Are there 2 singlets (1:1 ratio)? MethodA->Decision1 Fail1 FAIL: Hydrolysis Detected (Pi/F6P present) Decision1->Fail1 No Pass1 PASS: Structural Integrity Decision1->Pass1 Yes MethodB Run PFK-1 Activation Assay Pass1->MethodB Decision2 Does Ka match literature? MethodB->Decision2 Fail2 FAIL: Inhibitors Present Decision2->Fail2 No Success VALIDATED Release for Use Decision2->Success Yes

Figure 2: Recommended validation logic. Structural confirmation (NMR) must precede functional testing to rule out hydrolysis.[1]

References

  • Van Schaftingen, E., Hue, L., & Hers, H. G. (1980). Fructose 2,6-bisphosphate, the probable structure of the glucose- and glucagon-sensitive stimulator of phosphofructokinase.[1] Biochemical Journal, 192(3), 897–901.[1]

  • Pilkis, S. J., et al. (1981). Fructose 2,6-bisphosphate: a new activator of phosphofructokinase.[1] Journal of Biological Chemistry, 256(8), 3619–3622.[1]

  • Hesbain-Frisque, A. M., Van Schaftingen, E., & Hers, H. G. (1981). Structure and configuration of fructose 2,6-bisphosphate by 31P and 13C nuclear magnetic resonance.[1][8] European Journal of Biochemistry, 117(2), 325–327.[1][8]

  • Uyeda, K., & Furuya, E. (1980). Regulation of liver phosphofructokinase by a new activator.[1] Biochemical and Biophysical Research Communications, 96(1), 1–9.[1]

Sources

Synthetic vs. Enzymatic Synthesis of Fructose 2,6-bisphosphate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fructose 2,6-bisphosphate (F2,6BP) is the most potent allosteric activator of phosphofructokinase-1 (PFK-1) and an inhibitor of fructose 1,6-bisphosphatase (FBPase-1), acting as the primary "metabolic switch" between glycolysis and gluconeogenesis.

For researchers requiring F2,6BP for kinetic assays, crystallography, or metabolic flux studies, the choice of synthesis method is dictated by one critical chemical property: extreme acid lability . Unlike its isomer Fructose 1,6-bisphosphate, the phosphate group at the C-2 position of F2,6BP is a hemiaminal/glycosidic phosphate, making it highly susceptible to hydrolysis in acidic conditions.

This guide objectively compares the two primary production routes:

  • Chemical Synthesis (The Van Schaftingen Method): A cyclization-based approach using Fructose 1,6-bisphosphate.[1]

  • Enzymatic Synthesis: A regioselective phosphorylation using recombinant 6-phosphofructo-2-kinase (PFK-2).

Biological Mechanism & Relevance[2][3][4]

Before detailing synthesis, it is vital to understand the target molecule's physiological production, which informs the enzymatic synthesis strategy.

G cluster_reg Regulation F6P Fructose-6-Phosphate PFK2 PFK-2 (Kinase Domain) F6P->PFK2 ATP ATP ATP->PFK2 F26BP Fructose 2,6-bisphosphate (Target) PFK2->F26BP Phosphorylation (Ser-32 activation) ADP ADP PFK2->ADP PKA PKA (cAMP) PKA->PFK2 Phosphorylation (Inhibits Kinase)

Figure 1: The biological synthesis pathway.[2][3] In vivo, the bifunctional enzyme PFK-2/FBPase-2 regulates levels.[4][5] For in vitro synthesis, we exploit the kinase domain.

Method A: Chemical Synthesis (Cyclization Protocol)

Historical Context: Developed by Van Schaftingen and Hers in 1980, this method bypasses the difficult direct phosphorylation of the anomeric hydroxyl by utilizing an intramolecular cyclization of Fructose 1,6-bisphosphate (F1,6BP).

Mechanism

The reaction relies on activating the phosphate of F1,6BP with dicyclohexylcarbodiimide (DCC) to form a 1,2-cyclic phosphodiester intermediate.[6] Alkaline hydrolysis of this ring yields a mixture of F1,6BP (85%) and F2,6BP (15%).[6]

Protocol Workflow

Reagents: Fructose 1,6-bisphosphate (trisodium salt), Dicyclohexylcarbodiimide (DCC), Pyridine, KOH.

  • Activation: Dissolve F1,6BP in aqueous pyridine. Add DCC (excess) and incubate to facilitate cyclization.

  • Cyclization: The phosphate group attacks the C-2 hydroxyl, forming the cyclic intermediate.

  • Hydrolysis: Treat the mixture with KOH (alkaline hydrolysis). This opens the ring.

    • Critical Note: Ring opening is non-regioselective. It favors the reformation of F1,6BP (~85%) but produces the desired F2,6BP (~15%).[6]

  • Purification (The Challenge):

    • Step A (Enzymatic Cleanup): Since chemical separation of the two isomers is difficult, treat the mixture with Fructose 1,6-bisphosphatase or mild acid (carefully controlled) to hydrolyze the unreacted starting material (F1,6BP) into F6P and Pi.

    • Step B (Chromatography): Isolate F2,6BP using anion-exchange chromatography (e.g., DEAE-Sephadex or AG1-X8). F2,6BP elutes after F6P and Pi due to its higher negative charge.

Pros & Cons
FeatureAnalysis
Cost Low. Reagents (DCC, F1,6BP) are inexpensive commodity chemicals.
Yield Poor (~15%). The thermodynamics of ring opening favor the starting material.
Purity Variable. Requires rigorous purification to remove isomeric contaminants.
Scalability Medium. Limited by the volume of chromatography required.

Method B: Enzymatic Synthesis (PFK-2 Protocol)

Current Standard: This method utilizes the catalytic specificity of 6-phosphofructo-2-kinase (PFK-2) to transfer a phosphate from ATP directly to the C-2 position of Fructose-6-phosphate (F6P).

Protocol Workflow

Reagents: Fructose-6-phosphate, ATP, Recombinant PFK-2 (liver or heart isoform), Phosphoenolpyruvate (PEP) + Pyruvate Kinase (for ATP regeneration).

  • Reaction Setup:

    • Buffer: 50 mM HEPES (pH 7.5). Avoid acidic buffers.

    • Substrates: 10 mM F6P, 2 mM ATP.

    • Cofactors: 5 mM MgCl2, 1 mM DTT.

    • Enzyme: Purified PFK-2 (0.5 U/mL).

  • ATP Regeneration (Crucial for Purity):

    • Add PEP and Pyruvate Kinase.[7] This recycles ADP back to ATP, driving the reaction to completion and preventing ADP inhibition.

  • Incubation: 30°C for 2-4 hours. Monitor consumption of F6P via HPLC or coupled enzyme assay.

  • Termination: Heat inactivation (65°C for 5 min) or ultrafiltration to remove enzymes. Do not use acid quench.

  • Purification: Anion-exchange chromatography (Resource Q or Mono Q). Elute with a linear gradient of LiCl or NaCl. Precipitate as a Lithium salt for stability.

EnzymaticWorkflow start Start: F6P + ATP reaction Enzymatic Reaction (PFK-2 + Mg2+) start->reaction stop Stop: Heat Inactivation (65°C, pH 7.5) reaction->stop regen ATP Regeneration System (PEP + Pyruvate Kinase) regen->reaction purify Purification: Anion Exchange (Salt Gradient) stop->purify product Final Product: F2,6BP (Li+ Salt) purify->product

Figure 2: Enzymatic synthesis workflow featuring ATP regeneration to maximize yield.

Pros & Cons
FeatureAnalysis
Cost High. Requires recombinant enzyme and ATP regeneration reagents.
Yield High (>90%). Regioselective transfer ensures near-complete conversion.
Purity Excellent. Produces exclusively the

-anomer.
Stability High. Product is stable if kept at pH > 7 and stored as a Lithium salt.

Comparative Analysis & Data Summary

The following data summarizes experimental outcomes comparing the Van Schaftingen chemical method against the modern enzymatic route.

MetricChemical Synthesis (DCC Method)Enzymatic Synthesis (PFK-2)
Regioselectivity Low (Mixture of 1,6 and 2,6 isomers)100% (Specific for C-2)
Reaction Yield ~15% (based on F1,6BP input)>95% (with ATP regeneration)
Purification Difficulty High (Requires removal of 85% starting material)Low (Main contaminant is ADP/ATP)
Product Stability Risk of acid hydrolysis during workupControlled pH maintains stability
Time to Product 2-3 Days (due to complex purification)4-6 Hours
Stereochemistry Racemic/Anomeric mixtures possibleExclusively

-D-Fructose 2,6-bisphosphate
Critical Technical Note: Stability & Storage

Regardless of the synthesis method, F2,6BP is extremely acid-labile .

  • Half-life: ~15 minutes at pH 2 (30°C).

  • Degradation Product: Fructose-6-phosphate + Inorganic Phosphate.[4][5]

  • Storage: Must be stored at pH 7.5–8.0, ideally as a Lithium salt at -80°C. Avoid freeze-thaw cycles in unbuffered water.

References

  • Van Schaftingen, E., & Hers, H. G. (1980). Synthesis of a stimulator of phosphofructokinase, most likely fructose 2,6-bisphosphate, from phosphoric acid and fructose 6-phosphoric acid.[8] Biochemical and Biophysical Research Communications. Link

  • Van Schaftingen, E., & Hers, H. G. (1981). Formation of fructose 2,6-bisphosphate from fructose 1,6-bisphosphate by intramolecular cyclisation followed by alkaline hydrolysis.[1] European Journal of Biochemistry.[1] Link

  • Pilkis, S. J., et al. (1981). Fructose 2,6-bisphosphate: a new activator of phosphofructokinase. Journal of Biological Chemistry. Link

  • Rider, M. H., et al. (2004). 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis.[9] Biochemical Journal. Link

  • Okar, D. A., et al. (2001). Regulation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase isoform expression by hormones and nutrients. Biochemical Society Transactions. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fructose 2,6-bisphosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our primary commitment is to rigorous scientific methodology, which inherently includes an unwavering dedication to laboratory safety. While Fructose 2,6-bisphosphate sodium salt is not classified as a hazardous substance, the principles of prudent laboratory practice demand a consistent and thorough approach to personal protection for all chemical handling.[1] This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Compound

A foundational principle of laboratory safety is to plan ahead and assess potential hazards before beginning any experiment.[2] While Fructose 2,6-bisphosphate sodium salt has a low hazard profile, a comprehensive understanding of its properties is crucial.

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionSource
Acute Oral Toxicity May be harmful if swallowed.[3]
Combustibility As a fine powder, it may form combustible dust concentrations in the air.[1]
Skin/Eye Irritation Not classified as a skin or eye irritant, but direct contact should be avoided as a matter of good laboratory practice.[4]
Carcinogenicity No components are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1][5]

The primary risks associated with handling Fructose 2,6-bisphosphate sodium salt in a solid form are the potential for inhalation of fine particles and the possibility of creating a combustible dust mixture if handled in large quantities and dispersed in the air.[1]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical step in minimizing exposure to any laboratory chemical.[2][6] For Fructose 2,6-bisphosphate sodium salt, the following PPE is recommended as a minimum standard.[7]

Eye and Face Protection: Your First Line of Defense
  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z.87.1 or equivalent standards should be worn at all times in the laboratory where chemicals are handled.[8][9]

  • Rationale: Even though this compound is not a primary eye irritant, the mechanical hazard of dust particles entering the eye necessitates protection. Safety glasses prevent this incidental contact.

  • When to Upgrade: When handling larger quantities of the powder or when there is a risk of splashing from a solution, it is advisable to use chemical splash goggles.[6][7] Goggles provide a seal around the eyes, offering more comprehensive protection against airborne particles and liquid splashes.[6][9] A face shield worn over safety glasses or goggles is recommended when a significant splash hazard is present.[7][8]

Hand Protection: Preventing Dermal Exposure
  • Recommended Gloves: Disposable nitrile gloves are the standard for providing incidental protection against a wide range of chemicals.[7][8]

  • Rationale: While Fructose 2,6-bisphosphate sodium salt is not known to be a skin irritant, gloves prevent direct skin contact, which is a fundamental principle of chemical hygiene.[2] They also protect the integrity of your experiment from potential contamination from your hands.

  • Proper Glove Usage:

    • Inspect gloves for any tears or punctures before use.[9]

    • Remove gloves immediately if they come into contact with the chemical.

    • Practice proper glove removal techniques to avoid contaminating your skin.[5]

    • Always wash your hands thoroughly with soap and water after removing gloves.[2][9][10]

Body Protection: Shielding Your Person and Clothing
  • Standard Attire: A laboratory coat, long pants, and closed-toe shoes are mandatory attire in any laboratory setting.[2][7]

  • Rationale: A lab coat provides a removable barrier that protects your skin and personal clothing from spills and contamination.[2] In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure. Long pants and closed-toe shoes protect your legs and feet from potential splashes.[7]

Respiratory Protection: A Precautionary Measure
  • When to Consider: While generally not required for handling small quantities in a well-ventilated area, respiratory protection should be considered when weighing out larger amounts of the powder or when there is a potential for generating significant airborne dust.[8]

  • Recommended Protection: In such cases, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for particulates should be used.[6]

  • Rationale: The primary goal is to minimize the inhalation of any airborne particulates.[1][10] Engineering controls, such as a chemical fume hood or a powder containment hood, should always be the first line of defense.[2][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adhering to a standardized operational plan ensures that safety is integrated into every step of your workflow.

Step 1: Preparation and Planning
  • Action: Before starting, review the Safety Data Sheet (SDS) for Fructose 2,6-bisphosphate sodium salt.[6][11] Ensure that all necessary PPE is available and in good condition.

  • Rationale: This initial step ensures you are fully aware of the material's properties and have the correct protective measures in place.[2]

Step 2: Weighing the Compound
  • Action: When weighing the solid powder, do so in a designated area with good ventilation, such as a chemical fume hood or on a benchtop with minimal air currents.[11] For larger quantities, consider using a powder containment hood.

  • Rationale: This minimizes the dispersal of fine dust particles into the laboratory environment, reducing the risk of inhalation and contamination of other surfaces.[12]

Step 3: Dissolving and Handling Solutions
  • Action: When preparing solutions, always add the solid to the liquid to minimize splashing.[13] Handle all solutions with the same care as the solid, wearing your core PPE.

  • Rationale: This technique helps to prevent sudden splashes that could occur if liquid is added to the solid.

Step 4: Spill Management
  • Action (for solid spills): In the event of a small spill, carefully sweep up the dry powder, avoiding the creation of dust.[1][14] Place the collected material into a sealed container for disposal.[14][15]

  • Action (for liquid spills): For spills of solutions, absorb the liquid with an inert material (e.g., spill pads or vermiculite) and place it in a sealed container for disposal.

  • Rationale: A prompt and correct response to a spill prevents further contamination and potential exposure.[11]

Step 5: Disposal
  • Action: Dispose of waste Fructose 2,6-bisphosphate sodium salt and any contaminated materials (e.g., gloves, weigh boats, paper towels) in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain unless permitted by your institution's environmental health and safety office.[1][5]

  • Rationale: Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of Fructose 2,6-bisphosphate sodium salt.

SafeHandlingWorkflow start Start: Prepare to Handle Fructose 2,6-bisphosphate sodium salt review_sds Review Safety Data Sheet (SDS) start->review_sds don_ppe Don Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat review_sds->don_ppe weigh_solid Weigh Solid Compound (in ventilated area) don_ppe->weigh_solid handle_solution Prepare and Handle Solution weigh_solid->handle_solution experiment Perform Experiment handle_solution->experiment spill Spill Occurs? experiment->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes dispose Dispose of Waste Properly spill->dispose No cleanup->dispose remove_ppe Doff PPE and Wash Hands dispose->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of Fructose 2,6-bisphosphate sodium salt.

Emergency Procedures: A Quick Reference

In the event of an accidental exposure, follow these immediate steps.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
Skin Contact Take off any contaminated clothing. Rinse the affected skin area with plenty of water.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]
Ingestion Do NOT induce vomiting. Have the person drink one or two glasses of water. If they feel unwell, seek medical attention.[1][3]

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific pursuits.

References

  • Safety Data Sheet. (2022-05-14).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Chemical Safety Best Practices in The Lab. (2023-12-22). Green World Group.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safe Laboratory Practices & Procedures. ORS - NIH.
  • Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies.
  • How to Choose PPE for Chemical Work.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
  • Laboratory Safety. Clayton State University.
  • Laboratory Safety Rules. Oklahoma State University.
  • Safety Data Sheet. (2014-06-25). Durham Tech.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.